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Core Science & Biosynthesis

Foundational

synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one

An In-depth Technical Guide to the Synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one Abstract This guide provides a comprehensive technical overview of the , a member of the α,β-unsaturated ketone class of compounds. These...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one

Abstract

This guide provides a comprehensive technical overview of the , a member of the α,β-unsaturated ketone class of compounds. These structures, often referred to as chalcone analogues, are significant scaffolds in medicinal chemistry and materials science.[1][2][3] The primary synthetic route detailed herein is the base-catalyzed Claisen-Schmidt condensation, a robust and widely employed method for constructing the characteristic enone linkage.[3][4] This document elaborates on the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines methods for purification and rigorous characterization of the final product. The content is designed for researchers and professionals in organic synthesis and drug development, emphasizing the causality behind experimental choices to ensure reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of α,β-Unsaturated Ketones

α,β-Unsaturated ketones are a pivotal class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond.[5] This structural motif is present in numerous natural products and bioactive molecules, serving as a versatile synthetic intermediate for a variety of transformations, including conjugate additions and cycloadditions.[5] The compound 1-(4-methoxyphenyl)pent-1-en-3-one is a specific example, belonging to the broader family of chalcones and their derivatives, which are known to exhibit a wide range of pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]

The synthesis of these molecules is a subject of continuous interest. The Claisen-Schmidt condensation, a variation of the aldol condensation, remains one of the most efficient and straightforward methods for their preparation.[1][3][4] It involves the reaction of an aromatic aldehyde with a ketone in the presence of an acid or base catalyst, offering a versatile route to a diverse library of enones.[1][6]

Synthetic Strategy: The Claisen-Schmidt Condensation

The chosen strategy for synthesizing 1-(4-methoxyphenyl)pent-1-en-3-one is the base-catalyzed Claisen-Schmidt condensation between 4-methoxybenzaldehyde (p-anisaldehyde) and 2-butanone (methyl ethyl ketone).

Rationale for Reagent Selection:

  • 4-Methoxybenzaldehyde: This aromatic aldehyde lacks α-hydrogens, which prevents it from undergoing self-condensation, thereby simplifying the reaction mixture and increasing the yield of the desired crossed-condensation product.[6]

  • 2-Butanone: This ketone possesses two sets of α-hydrogens. Deprotonation of the methyl group (C1) is generally favored over the methylene group (C3) due to reduced steric hindrance, leading to the desired linear conjugated system.

  • Base Catalysis (e.g., NaOH, KOH): Aqueous alkali is a common, effective, and economical choice for promoting this condensation.[2][3] The base's role is to generate the nucleophilic enolate from the ketone.[7][8]

Reaction Mechanism

The base-catalyzed mechanism proceeds through a series of equilibrium steps, ultimately driven to completion by the formation of the highly stable, conjugated final product.

  • Enolate Formation: A hydroxide ion (from NaOH or KOH) abstracts an acidic α-hydrogen from the methyl group of 2-butanone, forming a resonance-stabilized enolate ion.[7][8]

  • Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a water molecule (present in the aqueous basic solution) to yield a β-hydroxy ketone, the initial aldol addition product.

  • Dehydration: Under the basic conditions, the hydrogen on the α-carbon (the original carbonyl α-carbon) is abstracted. The resulting intermediate readily eliminates a hydroxide ion, leading to the formation of a carbon-carbon double bond. This dehydration step is rapid and essentially irreversible, as it creates a highly stable conjugated π-system, which is the thermodynamic driving force for the reaction.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityNotes
4-Methoxybenzaldehyde123-11-5136.1510.0 mmolPurity ≥98%
2-Butanone (MEK)78-93-372.1120.0 mmolReagent grade
Sodium Hydroxide (NaOH)1310-73-240.0012.5 mmolPellets or flakes
Ethanol (95%)64-17-546.07~50 mLSolvent
Deionized Water7732-18-518.02~200 mLFor work-up
Hydrochloric Acid (conc.)7647-01-036.46As neededFor neutralization
Equipment
  • 100 mL Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

Synthetic Procedure
  • Reactant Preparation: In a 100 mL flask, dissolve 4-methoxybenzaldehyde (10.0 mmol, 1.36 g) and 2-butanone (20.0 mmol, 1.44 g, ~1.8 mL) in 20 mL of ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.

  • Catalyst Preparation: In a separate beaker, dissolve sodium hydroxide (12.5 mmol, 0.5 g) in 25 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Initiation: Slowly add the aqueous NaOH solution to the stirred ethanolic solution of the aldehyde and ketone over 5-10 minutes. The reaction is exothermic; maintain the temperature around 20-25°C, using an ice bath if necessary. A color change and the formation of a precipitate should be observed.

  • Reaction Completion: Allow the mixture to stir vigorously at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up: Pour the reaction mixture into ~150 mL of ice-cold water with stirring.

  • Neutralization: Slowly add concentrated hydrochloric acid dropwise to neutralize the excess NaOH until the solution is slightly acidic (pH ~6-7, check with litmus or pH paper).

  • Isolation: Collect the precipitated crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (2 x 25 mL) to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the purified product as a pale-yellow solid.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Record the final mass and calculate the percentage yield.

G start Start dissolve Dissolve 4-methoxybenzaldehyde and 2-butanone in Ethanol start->dissolve add_base Slowly add NaOH solution to reactant mixture dissolve->add_base prepare_base Prepare aqueous NaOH solution prepare_base->add_base stir Stir at Room Temperature for 2-3 hours add_base->stir pour Pour mixture into ice-cold water stir->pour neutralize Neutralize with HCl pour->neutralize filter Collect precipitate by vacuum filtration neutralize->filter wash Wash solid with cold water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry purified product recrystallize->dry characterize Characterize Product (MP, IR, NMR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for the .

Characterization and Data

Proper characterization is essential to confirm the structure and purity of the synthesized 1-(4-methoxyphenyl)pent-1-en-3-one.

PropertyData
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol [9][10]
Appearance White to pale-yellow solid[11]
Melting Point 68-71 °C (literature)
IR (Infrared) ~1660-1680 cm⁻¹ (C=O, conjugated ketone), ~1600 cm⁻¹ (C=C, alkene), ~1250 cm⁻¹ (C-O, ether)
¹H NMR δ (ppm): ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~7.4 (d, 1H, vinylic-H), ~6.7 (d, 1H, vinylic-H), 3.8 (s, 3H, -OCH₃), 2.7 (q, 2H, -CH₂-), 1.1 (t, 3H, -CH₃)
¹³C NMR δ (ppm): ~200 (C=O), ~160 (Ar-C-O), ~144 (vinylic-CH), ~130 (Ar-CH), ~127 (Ar-C), ~122 (vinylic-CH), ~114 (Ar-CH), ~55 (-OCH₃), ~34 (-CH₂-), ~8 (-CH₃)
Mass Spec (MS) m/z: 190 [M]⁺

Note: NMR chemical shifts are approximate and can vary based on the solvent used. The large coupling constant (J ≈ 15-16 Hz) between the vinylic protons in the ¹H NMR spectrum is indicative of the trans (E) configuration, which is the thermodynamically favored isomer.

Safety Precautions

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrochloric Acid (HCl): Corrosive and causes respiratory irritation. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Organic Solvents (Ethanol, 2-Butanone): Flammable. Keep away from open flames and ignition sources.

  • Always perform reactions in a well-ventilated laboratory or a fume hood.

Conclusion

This guide has detailed a reliable and efficient method for the via a base-catalyzed Claisen-Schmidt condensation. By understanding the underlying mechanism and following the structured experimental protocol, researchers can successfully prepare and validate this valuable chalcone analogue. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound, ensuring its suitability for further applications in research and development.

References

  • SciSpace. (2022). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • ACS Publications. (2026, February 23). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. Organic Letters. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • RSC Publishing. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

  • ResearchGate. (2021, December 7). synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • RSC Publishing. (2013, October 21). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-pentene-3-one. Retrieved from [Link]

  • Bartleby.com. (n.d.). Aldol Condensation Lab. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-penten-3-one. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Properties, Synthesis, and Reactivity of 1-(4-methoxyphenyl)pent-1-en-3-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary & Structural Identity 1-(4-methoxyphenyl)pent-1-en-3-one (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Structural Identity

1-(4-methoxyphenyl)pent-1-en-3-one (CAS: 104-27-8), commercially known as Ethone or α -Methylanisalacetone , is an α,β -unsaturated ketone characterized by a conjugated enone system attached to an electron-donating methoxy-substituted phenyl ring[1],[2]. As a versatile building block, it bridges the gap between flavor chemistry and pharmaceutical synthesis. While historically utilized for its sweet, powdery, and vanilla-like organoleptic profile[3], its highly reactive conjugated double bond makes it a potent Michael acceptor[1]. This dual nature dictates both its utility in synthesizing anti-inflammatory derivatives and its strict regulatory prohibition in cosmetics due to dermal sensitization risks[2],[4].

Physicochemical Profiling

Understanding the physical parameters of 1-(4-methoxyphenyl)pent-1-en-3-one is critical for optimizing reaction conditions and predicting its pharmacokinetic behavior. The compound typically presents as a white to pale-yellow crystalline powder at room temperature[3].

Table 1: Core Physicochemical Properties
PropertyValueExperimental Significance
CAS Number 104-27-8Primary chemical identifier[1].
Molecular Formula C12H14O2Determines stoichiometric calculations[1].
Molecular Weight 190.24 g/mol Facilitates molarity and yield tracking[1].
Melting Point 60.0 °C – 61.9 °CIndicator of crystalline purity; requires gentle heating for solvent-free melts[3],[5].
Boiling Point 278.0 °C (@ 760 mmHg)High boiling point necessitates vacuum distillation for thermal purification[3],[5].
Solubility Insoluble in water; Soluble in EtOHDictates the use of organic solvents (e.g., ethanol, ethyl acetate) in synthesis[3],[5].
Organoleptic Profile Sweet, powdery, vanilla, cherryRelevant for its use as a FEMA-approved flavoring agent (FEMA 2673)[3],[5].

Synthetic Methodology: Regioselective Claisen-Schmidt Condensation

The standard synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one relies on a base-catalyzed Claisen-Schmidt condensation between p-methoxybenzaldehyde and 2-butanone (ethyl methyl ketone)[6].

Mechanistic Causality & Regioselectivity

A critical challenge in this synthesis is the asymmetry of 2-butanone, which possesses two distinct α -carbons (the terminal methyl C1 and the internal methylene C3). Under base catalysis, deprotonation at the less sterically hindered terminal methyl group is kinetically favored. Furthermore, the subsequent dehydration of the aldol intermediate is thermodynamically driven to form the linear conjugated enone, avoiding the severe steric clash that would occur in the branched isomer.

ClaisenSchmidt A p-Methoxybenzaldehyde (Electrophile) C Aldol Intermediate (β-Hydroxy Ketone) A->C NaOH (aq) Aldol Addition B 2-Butanone (Enolate Precursor) B->C Regioselective Deprotonation D 1-(4-methoxyphenyl)pent-1-en-3-one (Conjugated Enone) C->D E1cB Dehydration (-H2O)

Fig 1. Regioselective Claisen-Schmidt condensation pathway for enone synthesis.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system; physical changes at each step confirm reaction progress.

  • Reagent Preparation & Enolate Formation:

    • Action: Dissolve 1.0 equivalent of p-methoxybenzaldehyde and 1.5 equivalents of 2-butanone in absolute ethanol. Cool the reaction vessel to 0–5 °C in an ice bath.

    • Causality: The excess 2-butanone drives the equilibrium forward. Cooling suppresses the self-condensation of 2-butanone and prevents runaway exothermic side reactions.

  • Catalytic Induction:

    • Action: Add 10% aqueous NaOH (0.5 equivalents) dropwise over 30 minutes under vigorous magnetic stirring.

    • Validation: The solution will transition from colorless to a pale yellow tint, indicating the formation of the initial β -hydroxy ketone (aldol intermediate).

  • E1cB Dehydration:

    • Action: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours (or apply microwave irradiation at 600W for 20 minutes for accelerated yields)[6].

    • Causality: The base abstracts the acidic α -proton from the intermediate, and the resulting enolate expels a hydroxide ion. This E1cB elimination is thermodynamically driven by the formation of the highly stable, extended conjugated π -system.

    • Validation: The precipitation of a yellow solid or a deepening of the yellow color confirms the formation of the target enone.

  • Quenching & Isolation:

    • Action: Neutralize the reaction with 1M HCl to pH 7. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification:

    • Action: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure 1-(4-methoxyphenyl)pent-1-en-3-one as pale yellow crystals.

Chemical Reactivity & Biological Profiling

The Enone System as a Michael Acceptor

The core chemical identity of 1-(4-methoxyphenyl)pent-1-en-3-one is defined by its α,β -unsaturated ketone moiety[1]. The electron-withdrawing carbonyl group heavily polarizes the adjacent double bond, rendering the β -carbon highly electrophilic. This makes the compound highly susceptible to Michael addition reactions with soft nucleophiles[1].

Pharmacological Potential (Anti-Inflammatory)

Recent drug development studies have evaluated this specific enone scaffold for anti-inflammatory properties. In in vitro anti-denaturation of protein assays, derivatives of p-methoxystyryl ketones demonstrated measurable biological activity, acting as stabilizing agents against heat-induced protein degradation[6].

Toxicological Mechanism: Dermal Sensitization

While its reactivity is useful in controlled synthesis, it presents a severe toxicological liability upon human contact. The electrophilic β -carbon readily undergoes conjugate addition with nucleophilic residues (such as the thiol groups of cysteine or the ϵ -amino groups of lysine) on epidermal proteins[2],[4].

Sensitization Enone 1-(4-methoxyphenyl)pent-1-en-3-one (Electrophilic Michael Acceptor) Hapten Covalent Protein Adduct (Immunogenic Hapten) Enone->Hapten Spontaneous Michael Addition Protein Epidermal Protein Residues (Nucleophiles: -SH, -NH2) Protein->Hapten Immune Dermal Sensitization (Allergic Contact Dermatitis) Hapten->Immune Langerhans Cell Recognition

Fig 2. Mechanism of dermal sensitization via Michael addition haptenation.

Regulatory Status & Application Framework

Because of the mechanistic pathways outlined above, the regulatory landscape for 1-(4-methoxyphenyl)pent-1-en-3-one is strictly bifurcated:

  • Food & Flavoring (Permitted): Under FDA regulations, it is recognized as a synthetic flavoring substance and adjuvant (FEMA Number: 2673, JECFA Number: 826)[2],[3]. Ingestion does not trigger the same localized haptenation cascade seen on the skin, rendering it safe at current levels of intake for imparting vanilla and buttery notes[5].

  • Fragrance & Cosmetics (Prohibited): The International Fragrance Association (IFRA) has issued a strict Prohibition Standard (Amendment 40) against the use of α -Methylanisalacetone in any fragrance mixture[2],[4]. The intrinsic property driving this risk management is its potent capacity for dermal sensitization via the covalent protein modification described in Figure 2[2],[4].

References

  • National Center for Biotechnology Information. "1-(4-Methoxyphenyl)-1-penten-3-one | C12H14O2 | CID 5803450." PubChem Database. Available at:[Link]

  • The Good Scents Company. "powdery ketone ethone." TGSC Information System. Available at:[Link]

  • Komala, I., et al. "Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products." ResearchGate. Available at:[Link]

Sources

Foundational

Structural and Mechanistic Profiling of α-Methylanisalacetone: A Comprehensive Guide for Synthetic and Analytical Applications

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Toxicological Assay Developers Executive Summary In the landscape of synthetic intermediates and reference contact allergens...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Toxicological Assay Developers

Executive Summary

In the landscape of synthetic intermediates and reference contact allergens, α-Methylanisalacetone (IUPAC: 1-(4-Methoxyphenyl)-1-penten-3-one) occupies a critical, dual-purpose role. Characterized by its highly reactive α,β-unsaturated ketone moiety and an electron-donating methoxy-substituted phenyl ring, this compound is widely utilized as a precursor in organic synthesis and as a benchmark reagent in skin sensitization assays[1][2].

This whitepaper deconstructs the physicochemical properties, synthetic pathways, and analytical methodologies associated with α-Methylanisalacetone (α-MAA). By prioritizing mechanistic causality and self-validating experimental designs, this guide provides researchers with the foundational logic required to manipulate and quantify this molecule effectively.

Physicochemical Architecture and Quantitative Data

The chemical behavior of α-MAA is dictated by its conjugated enone system. The methoxy group (-OCH₃) acts as a strong electron-donating group via resonance, increasing the electron density across the aromatic ring[1]. However, the conjugated double bond adjacent to the ketone remains highly electrophilic at the β-carbon, making it an ideal Michael acceptor. This structural feature is the primary driver for both its utility in cross-coupling reactions and its potent biological activity as a dermal sensitizer[2][3].

Table 1: Key Physicochemical Properties of α-Methylanisalacetone
PropertyValueMechanistic Significance
CAS Registry Number 104-27-8[4]Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₂H₁₄O₂[2]Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 190.24 g/mol [5]Crucial for molarity calculations in quantitative assays.
Melting Point 60 – 61 °C[5][6]Primary metric for assessing crystalline purity post-synthesis.
LogP (Octanol/Water) 2.65[5]Indicates moderate lipophilicity, facilitating epidermal penetration.
Appearance White to pale-yellow solid[5]Visual indicator of oxidation or polymeric degradation.
Odor Profile Sweet, powdery, vanilla/cherry[5]Historically used in fragrances before IFRA prohibition[2].

Mechanistic Synthesis: The Claisen-Schmidt Condensation

The most efficient route to synthesize α-MAA is via a directed Claisen-Schmidt condensation—a specific type of cross-aldol reaction between an aromatic aldehyde (p-anisaldehyde) and an aliphatic ketone (2-butanone, also known as methyl ethyl ketone or MEK)[5].

Synthesis A p-Anisaldehyde (Electrophile) C Base Catalyst (NaOH) Enolate Formation A->C B 2-Butanone (MEK) (Nucleophile Source) B->C D β-Hydroxy Ketone Intermediate C->D E Dehydration (-H2O) E1cB Mechanism D->E F α-Methylanisalacetone (Conjugated Enone) E->F

Synthetic pathway of α-Methylanisalacetone via Claisen-Schmidt condensation.

Protocol 1: Self-Validating Synthesis of α-Methylanisalacetone

This protocol utilizes thermodynamic control to favor the formation of the highly conjugated (E)-isomer.

  • Reagent Preparation: Dissolve 10 mmol of p-anisaldehyde and 15 mmol of 2-butanone in 20 mL of absolute ethanol.

    • Causality: An excess of 2-butanone drives the equilibrium forward and minimizes the self-condensation of the ketone. Ethanol provides a miscible, protic environment that stabilizes the transition states.

  • Catalysis Initiation: Add 2 mL of 10% aqueous NaOH dropwise under continuous magnetic stirring at 0–5 °C.

    • Causality: Maintaining a low temperature prevents runaway exothermic reactions and suppresses unwanted Cannizzaro side-reactions of the aldehyde.

  • Reaction Progression: Remove the ice bath and stir for 4 hours at room temperature (20–25 °C).

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the UV-active spot corresponding to p-anisaldehyde completely disappears.

  • Quenching & Extraction: Neutralize the mixture to pH 7.0 using 1M HCl, then extract with dichloromethane (3 x 15 mL).

    • Causality: Immediate neutralization halts the aldol equilibrium, preventing retro-aldol cleavage of the product.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, evaporate the solvent under reduced pressure, and recrystallize the crude residue from hot ethanol.

    • Self-Validation Step: Perform a melting point analysis on the dried crystals. A sharp melting point at 60–61 °C confirms the successful synthesis and high purity of α-MAA[5][6].

Reactivity Profiling: Dermal Sensitization and Analytical Quantification

Due to its α,β-unsaturated ketone structure, α-MAA acts as a potent electrophile. In biological systems, it readily undergoes Michael addition with nucleophilic amino acid residues (such as cysteine and lysine) present in epidermal proteins. This haptenation process triggers an immune cascade, classifying α-MAA as a recognized dermal sensitizer and resulting in its strict prohibition as a fragrance ingredient by the International Fragrance Association (IFRA)[2][3].

To quantify α-MAA in chemical extracts or to validate its reactivity in in chemico sensitization assays, researchers rely on derivatization techniques. α-MAA reacts specifically with 2,4-dinitrophenylhydrazine (DNPH) to form a measurable hydrazone precipitate[1][4].

Reactivity A α-Methylanisalacetone (Target Analyte) B Trifluoroacetic Acid (TFA) Acidic Activation A->B D Hydrazone Formation (Insoluble Precipitate) B->D C 2,4-DNPH Hydrochloride Derivatization Reagent C->D E Spectrophotometric Quantification (660 nm) D->E

Analytical workflow for α-MAA quantification via DNPH derivatization.

Protocol 2: Spectrophotometric Quantification via DNPH Derivatization

This assay leverages the formation of a sterically bulky, highly conjugated precipitate to measure α-MAA concentration via light scattering (turbidity).

  • Sample Extraction: Dissolve 50 mg of the test sample (or fluid extract) in 10 mL of HPLC-grade methanol.

    • Causality: Methanol ensures complete solubilization of the lipophilic α-MAA molecule while remaining compatible with subsequent aqueous reagents.

  • Acidic Activation: Introduce 1 mL of 0.1M trifluoroacetic acid (TFA) to the solution and incubate for exactly 1 hour at 25 °C[1][4].

    • Causality: TFA acts as a strong acid catalyst. It protonates the carbonyl oxygen of α-MAA, significantly increasing the electrophilicity of the carbonyl carbon to facilitate the incoming nucleophilic attack.

  • Derivatization: Add 2 mL of a 0.05% 2,4-dinitrophenylhydrazine (DNPH) hydrochloride solution[1][4].

    • Causality: The primary amine of DNPH specifically attacks the activated ketone, undergoing a condensation reaction that eliminates water and forms a dinitrophenylhydrazone derivative.

  • Validation Control (Blank Generation): Prepare a parallel blank containing only methanol, TFA, and DNPH (omitting the α-MAA sample).

    • Self-Validation Step: This blank accounts for baseline reagent absorbance and prevents false-positive quantification caused by reagent degradation.

  • Spectrophotometric Measurement: Transfer the solution to a cuvette and measure the turbidity (absorbance/scattering) at 660 nm using a UV-Vis spectrophotometer[1].

    • Causality: The hydrazone derivative forms a micro-suspension. Measuring turbidity at 660 nm avoids the strong UV absorption overlap of unreacted DNPH, ensuring that the signal is directly proportional to the amount of α-MAA present in the original sample[1].

Safety, Handling, and Regulatory Status

Because α-MAA is a potent hapten, extreme care must be taken during handling.

  • Hazard Classification: Classified under GHS as a skin sensitizer (Warning: GHS07, H317)[5].

  • PPE Requirements: Nitrile gloves (double-gloving recommended), lab coat, and chemical safety goggles (Safety Statements 36/37)[5]. All raw powder handling and synthetic steps must be performed inside a certified Class II fume hood to prevent inhalation of aerosolized particulates.

  • Storage: Store in amber vials under an inert atmosphere (Argon or Nitrogen) at -20 °C to prevent photo-oxidation and degradation of the double bond[5].

References

  • PubChem - 1-(4-Methoxyphenyl)-1-penten-3-one (CID 5803450). National Center for Biotechnology Information. URL:[Link]

  • ECHA (European Chemicals Agency) - Substance Information: 1-(4-methoxyphenyl)pent-1-en-3-one. URL:[Link]

  • ChemBK - ETHONE (alpha-Methylanisalacetone) Physico-chemical Properties. URL: [Link]

Sources

Exploratory

Introduction: The Significance of the Chalcone Scaffold

An In-Depth Technical Guide to the Chalcone Analogue: 1-(4-methoxyphenyl)pent-1-en-3-one For Researchers, Scientists, and Drug Development Professionals Chalcones represent a vital class of organic compounds, characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chalcone Analogue: 1-(4-methoxyphenyl)pent-1-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Chalcones represent a vital class of organic compounds, characterized by the 1,3-diphenyl-2-propen-1-one backbone. This structural motif, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a precursor for the biosynthesis of flavonoids and isoflavonoids in plants[1][2]. Beyond their biosynthetic importance, both natural and synthetic chalcones have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include antimicrobial, anti-inflammatory, antioxidant, and antitumor properties[3][4][5]. The biological potential of chalcones is often linked to the reactivity of the enone moiety, which can readily interact with biological nucleophiles.

This guide focuses on a specific analogue, 1-(4-methoxyphenyl)pent-1-en-3-one . This compound is of particular interest due to the presence of an electron-donating methoxy group on one of the phenyl rings, a feature commonly associated with enhanced biological activity in this class of molecules. We will delve into the synthesis, characterization, and potential biological applications of this promising chalcone analogue, providing detailed protocols and expert insights for its study and development.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation , a base- or acid-catalyzed crossed-aldol condensation between an aromatic aldehyde and a ketone[2][6]. In the case of 1-(4-methoxyphenyl)pent-1-en-3-one, the reaction involves the condensation of 4-methoxybenzaldehyde with 2-butanone (methyl ethyl ketone) in the presence of a base catalyst like sodium hydroxide (NaOH) or potassium hydroxide (KOH)[2][7].

The base-catalyzed mechanism is initiated by the deprotonation of the α-carbon of 2-butanone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the thermodynamically more stable α,β-unsaturated ketone, 1-(4-methoxyphenyl)pent-1-en-3-one. The use of a strong base and a protic solvent like ethanol facilitates both the enolate formation and the subsequent proton transfer steps.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one.

Materials:

  • 4-methoxybenzaldehyde

  • 2-butanone (Methyl Ethyl Ketone)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) and 2-butanone (1.2 equivalents) in ethanol.

  • Catalyst Addition: In a separate beaker, prepare a solution of NaOH (1.5 equivalents) in a small amount of water and cool it in an ice bath. Slowly add the cold NaOH solution to the stirred solution of the aldehyde and ketone.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC[7]. The reaction time can vary from a few hours to overnight, often indicated by the formation of a precipitate[7].

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water[7]. Acidify the solution by slowly adding dilute HCl until the pH is neutral. This will cause the chalcone to precipitate out of the solution[7].

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base and salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(4-methoxyphenyl)pent-1-en-3-one as a crystalline solid[2].

  • Drying and Characterization: Dry the purified product in a desiccator. The final product should be characterized by determining its melting point and using spectroscopic methods like IR, NMR, and Mass Spectrometry[6].

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants Dissolve 4-methoxybenzaldehyde and 2-butanone in Ethanol Catalyst Add aq. NaOH solution Reactants->Catalyst Stir Stir at Room Temperature Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour into Ice-Cold Water Monitor->Quench Neutralize Neutralize with dilute HCl Quench->Neutralize Filter Collect Precipitate by Filtration Neutralize->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry the Purified Product Recrystallize->Dry Characterize Characterize (MP, IR, NMR, MS) Dry->Characterize

Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one.

Structural Characterization

The successful synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one must be confirmed through rigorous structural analysis. The following spectroscopic techniques are essential for its characterization.

Technique Expected Observations for 1-(4-methoxyphenyl)pent-1-en-3-one
¹H NMR Signals corresponding to the ethyl group protons (-CH₂- and -CH₃), a singlet for the methoxy group protons (-OCH₃), doublets for the vinylic protons (-CH=CH-), and signals in the aromatic region for the protons on the phenyl ring.
¹³C NMR Resonances for the carbonyl carbon (C=O), carbons of the ethyl group, the methoxy carbon, vinylic carbons, and aromatic carbons. The IUPAC name for the trans isomer is (E)-1-(4-methoxyphenyl)pent-1-en-3-one[8].
IR Spectroscopy A strong absorption band for the C=O stretching of the α,β-unsaturated ketone, C=C stretching bands for the vinylic and aromatic groups, and C-O stretching for the methoxy group[6].
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol )[8][9].

Potential Biological Activities and Applications

The chalcone scaffold is a "privileged structure" in medicinal chemistry, and 1-(4-methoxyphenyl)pent-1-en-3-one, with its specific substitution pattern, is a candidate for several biological activities.

Antimicrobial Activity

Chalcones have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[1][10]. The α,β-unsaturated ketone moiety is believed to be a key pharmacophore, potentially acting as a Michael acceptor and reacting with nucleophilic residues in bacterial enzymes or proteins, thereby disrupting essential cellular processes. The methoxy group on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, influencing its ability to penetrate bacterial cell membranes and interact with its target.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values[4].

Materials:

  • Synthesized chalcone

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Resazurin solution (optional, as a growth indicator)[4]

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the chalcone in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the chalcone stock solution with MHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay (typically around 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted chalcone. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the chalcone at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a growth indicator like resazurin can be added, where a color change indicates bacterial viability[4].

Antioxidant Activity

Reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to various diseases. Chalcones are known to possess antioxidant properties, which can be attributed to their ability to scavenge free radicals and chelate metal ions[11]. The phenolic and methoxy-substituted chalcones are often potent antioxidants. The mechanism can involve hydrogen atom transfer from the chalcone to a free radical, thus neutralizing it.

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor[12][13].

Materials:

  • Synthesized chalcone

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (as a positive control)

  • UV-Vis Spectrophotometer

Step-by-Step Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol. Also, prepare various concentrations of the chalcone and ascorbic acid in methanol.

  • Reaction Mixture: In a test tube or cuvette, mix a specific volume of the DPPH solution with different concentrations of the chalcone solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

Potential Mechanism of Action Diagram

MoA cluster_chalcone Chalcone Analogue cluster_bacterial_cell Bacterial Cell Chalcone 1-(4-methoxyphenyl)pent-1-en-3-one Enzyme Essential Bacterial Enzyme (e.g., with Cys-SH) Chalcone->Enzyme Inactivates via Michael Addition Pathway Metabolic Pathway Enzyme->Pathway catalyzes Growth Bacterial Growth & Proliferation Pathway->Growth leads to

Caption: Postulated antimicrobial mechanism of chalcones via enzyme inactivation.

Conclusion and Future Directions

1-(4-methoxyphenyl)pent-1-en-3-one is a readily synthesizable chalcone analogue with significant potential for further investigation in drug discovery and development. Its structural features suggest promising antimicrobial and antioxidant properties. The protocols detailed in this guide provide a solid foundation for its synthesis, characterization, and preliminary biological evaluation.

Future research should focus on a comprehensive screening of this compound against a wider panel of microbial pathogens, including clinically relevant resistant strains. Elucidating its precise mechanism of action through molecular docking studies and enzymatic assays will be crucial. Furthermore, exploring its potential in other therapeutic areas, such as anti-inflammatory and anticancer applications, could unveil new avenues for its development as a lead compound. The versatility of the Claisen-Schmidt condensation also allows for the straightforward synthesis of related analogues, enabling structure-activity relationship (SAR) studies to optimize its biological profile.

References

  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). Revista da Associação Médica Brasileira. Retrieved March 11, 2026, from [Link]

  • Chalcones as Next-generation Antimicrobial Agents: Deep Insights into Anti-infective Perspectives and Novel Synthesis Routes. (2023, July 24). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022, November 29). GSC Biological and Pharmaceutical Sciences. Retrieved March 11, 2026, from [Link]

  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. (2025, December 14). ACS Omega. Retrieved March 11, 2026, from [Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024, September 8). MDPI. Retrieved March 11, 2026, from [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved March 11, 2026, from [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved March 11, 2026, from [Link]

  • In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. Retrieved March 11, 2026, from [Link]

  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. (n.d.). Journal of Young Pharmacists. Retrieved March 11, 2026, from [Link]

  • An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. (2010, December 8). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

  • 1-(4-Methoxyphenyl)-1-penten-3-one. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • In-vitro evaluation of selected chalcones for antioxidant activity. (2008, October 4). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

  • 1-(4-Methoxyphenyl)-1-pentene-3-one. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrimidines from 1-(4-Methoxyphenyl)pent-1-en-3-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimization strategies for the base-catalyzed [3+3] cyclocondensa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimization strategies for the base-catalyzed [3+3] cyclocondensation and oxidative aromatization of chalcone analogs.

Executive Summary

The synthesis of highly functionalized pyrimidines is a cornerstone of medicinal chemistry due to the ubiquitous presence of the 1,3-diazine core in biologically active molecules, including antimicrobial, anti-inflammatory, and antineoplastic agents 1. This application note details a robust, self-validating protocol for the synthesis of 2-amino-4-ethyl-6-(4-methoxyphenyl)pyrimidine starting from the α,β -unsaturated ketone 1-(4-methoxyphenyl)pent-1-en-3-one 2. By employing a base-catalyzed cyclocondensation with guanidine followed by a targeted oxidative aromatization, this methodology ensures high yields, regioselectivity, and exceptional purity 3.

Mechanistic Rationale & Chemical Biology

The transformation of 1-(4-methoxyphenyl)pent-1-en-3-one (a chalcone derivative) into a fully aromatic pyrimidine proceeds via a tandem annulation-oxidation sequence .

  • Base-Catalyzed Annulation : Guanidine hydrochloride is first neutralized by potassium hydroxide (KOH) to generate the highly nucleophilic free base. The primary amine of guanidine undergoes a regioselective Michael addition at the β -carbon of the enone. Subsequent intramolecular nucleophilic attack by the second amine on the carbonyl carbon yields a cyclic hemiaminal, which dehydrates to form a 3,4-dihydropyrimidin-2(1H)-imine intermediate (DHPM) 4.

  • Oxidative Aromatization : While some spontaneous auto-oxidation may occur under basic reflux conditions, DHPMs are often stable enough to stall the reaction. The introduction of a mild, heterogeneous oxidant such as activated manganese dioxide ( MnO2​ ) facilitates a rapid dehydrogenation (-2H), driving the system toward the thermodynamically stable aromatic pyrimidine 5.

Mechanism A 1-(4-methoxyphenyl) pent-1-en-3-one + Guanidine B Michael Adduct Intermediate A->B Base-Catalyzed [3+3] Annulation C Dihydropyrimidine (DHPM) B->C Intramolecular Condensation (-H2O) D 2-Amino-4-ethyl-6- (4-methoxyphenyl)pyrimidine C->D Oxidative Aromatization (-2H)

Mechanistic pathway for the synthesis of pyrimidines from α,β-unsaturated ketones and guanidine.

Materials & Reagents

  • Starting Material: 1-(4-methoxyphenyl)pent-1-en-3-one (CAS: 104-27-8) 6

  • Amidine Source: Guanidine hydrochloride (Reagent grade, 99%)

  • Base: Potassium hydroxide (KOH, pellets)

  • Oxidant: Activated Manganese(IV) oxide ( MnO2​ , ~85%, 5 μ m)

  • Solvents: Absolute ethanol (EtOH, anhydrous), Ethyl acetate (EtOAc), Hexanes

  • Consumables: Celite 545, Anhydrous Sodium Sulfate ( Na2​SO4​ ), Silica Gel (60 Å, 230-400 mesh)

Detailed Experimental Protocol

Workflow Step1 1. Reagent Preparation Guanidine HCl + KOH in EtOH Step2 2. Cyclocondensation Add Enone, Reflux 6-8h Step1->Step2 Step3 3. Oxidation Add MnO2, Reflux 2-3h Step2->Step3 Step4 4. Work-up Filter Celite, Extract (EtOAc) Step3->Step4 Step5 5. Purification Column Chromatography or Recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target pyrimidine.

Step 1: Free-Basing the Amidine

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve KOH (15.0 mmol, 1.5 eq) in 25 mL of absolute ethanol. Slowly add guanidine hydrochloride (15.0 mmol, 1.5 eq).

  • Causality: KOH is preferred over NaOH due to its superior solubility in ethanol, ensuring complete liberation of the guanidine free base, which is critical for the initial nucleophilic attack 7. Stir at room temperature for 30 minutes. A white precipitate of KCl will form.

Step 2: Michael Addition & Cyclization

To the stirring suspension, add 1-(4-methoxyphenyl)pent-1-en-3-one (10.0 mmol, 1.0 eq). Attach a reflux condenser and heat the mixture to 75°C (reflux) for 6-8 hours.

  • Causality: Elevated temperatures are required to overcome the activation energy barrier of the intramolecular dehydration step following the initial Michael addition [[8]](). Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

Step 3: Oxidative Aromatization

Once the enone is completely consumed (indicating DHPM formation), carefully add activated MnO2​ (30.0 mmol, 3.0 eq) directly to the refluxing mixture. Continue refluxing for an additional 2-3 hours.

  • Causality: MnO2​ acts as a selective hydrogen acceptor, aromatizing the dihydropyrimidine without cleaving the sensitive methoxy ether or over-oxidizing the ethyl aliphatic chain 5.

Step 4: Work-up

Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble manganese salts and KCl, washing the pad with hot ethanol (2 × 15 mL). Concentrate the filtrate under reduced pressure.

Step 5: Extraction & Purification

Suspend the crude residue in 30 mL of water and extract with EtOAc (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify the product via silica gel column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford 2-amino-4-ethyl-6-(4-methoxyphenyl)pyrimidine as a crystalline solid.

Analytical Characterization & Data Presentation

The table below summarizes the expected physicochemical and spectroscopic data for the synthesized pyrimidine derivative.

ParameterExpected Value / Observation
Molecular Formula C13​H15​N3​O
Molecular Weight 229.28 g/mol
Physical Appearance Pale yellow crystalline solid
Reaction Yield 75% – 85% (Optimized)
1 H NMR (500 MHz, CDCl 3​ ) δ 7.95 (d, 2H), 6.95 (d, 2H), 6.80 (s, 1H), 5.10 (br s, 2H), 3.85 (s, 3H), 2.65 (q, 2H), 1.25 (t, 3H)
13 C NMR (125 MHz, CDCl 3​ ) δ 173.5, 165.2, 163.8, 161.4, 129.5, 128.2, 114.1, 103.5, 55.4, 31.2, 13.8
ESI-MS (m/z) [M+H] + calculated: 230.13, found: 230.15

Troubleshooting & Optimization Matrix

ObservationRoot Cause AnalysisCorrective Action
Incomplete Enone Conversion Insufficient free-basing of guanidine due to weak base or water in solvent.Use anhydrous absolute ethanol and ensure KOH is fully dissolved before adding guanidine 3.
Accumulation of DHPM Intermediate Inefficient auto-oxidation under standard atmospheric reflux.Add 3.0 eq of activated MnO2​ and extend reflux time by 2 hours [[5]]().
Product Degradation / Tar Formation Over-oxidation or excessively harsh thermal conditions.Monitor closely via TLC; avoid exceeding 80°C. Reduce MnO2​ equivalents if over-oxidation occurs .
Poor Product Recovery Product trapped in MnO2​ /Celite matrix during filtration.Wash the Celite pad thoroughly with hot ethanol or ethyl acetate to fully elute the pyrimidine.

References

  • [3] Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. 3

  • [7] Design, Synthesis, And Spectral Characterization Of Chalcone- Based Pyrimidines. International Journal of Environmental Sciences. 7

  • [8] Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry. 8

  • [1] SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Sphinx Knowledge House. 1

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing).

  • [4] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. 4

  • [2] Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives. ResearchGate. 2

  • [6] CAS 104-27-8: 1-(4-Methoxyphenyl)-1-penten-3-one. CymitQuimica. 6

  • [5] Oxidation of Heterocyclic Compounds. Scribd. 5

  • Rapid dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones using 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate and microwave heating. Bulgarian Chemical Communications.

Sources

Application

Part 1: Molecular Architecture and Intramolecular Charge Transfer (ICT)

An in-depth technical guide on the applications of 1-(4-methoxyphenyl)pent-1-en-3-one in materials science requires a deep dive into its unique molecular architecture. Known for its conjugated double-bond system and keto...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the applications of 1-(4-methoxyphenyl)pent-1-en-3-one in materials science requires a deep dive into its unique molecular architecture. Known for its conjugated double-bond system and ketone functional group, this compound serves as a critical building block in advanced optical and polymeric materials[1].

The following application notes explore its dual utility: as a photoreactive crosslinker in polymer matrices and as a highly polarizable chromophore for non-linear optical (NLO) devices.

The structural brilliance of 1-(4-methoxyphenyl)pent-1-en-3-one lies in its Donor- π -Acceptor (D- π -A) configuration. The methoxy (-OCH₃) group acts as a strong electron donor via resonance (+R effect), while the carbonyl (C=O) group acts as an electron acceptor. These are bridged by a highly conjugated π -system (the phenyl ring and the pentenone double bond).

This push-pull dynamic facilitates strong Intramolecular Charge Transfer (ICT), which significantly lowers the HOMO-LUMO gap[2]. In materials science, this translates to heightened molecular polarizability—the foundational requirement for third-order nonlinear optical (NLO) phenomena such as reverse saturable absorption (RSA) and optical limiting[3].

ICT_Pathway D Methoxy Group (-OCH₃) Strong Electron Donor Pi π-Conjugated Bridge (Phenyl + Pentenone C=C) D->Pi +R Resonance Effect A Carbonyl Group (C=O) Electron Acceptor Pi->A Electron Delocalization NLO Intramolecular Charge Transfer Enhanced χ⁽³⁾ Susceptibility A->NLO Push-Pull Polarization

Fig 1. D-π-A intramolecular charge transfer pathway driving third-order NLO properties.

Part 2: Photoreactive Crosslinking in Polymer Matrices

Because 1-(4-methoxyphenyl)pent-1-en-3-one contains an α,β -unsaturated ketone, it is highly photoreactive. Upon UV irradiation, the enone double bonds undergo a [2+2] photocycloaddition. When doped into a polymer matrix like Poly(methyl methacrylate) (PMMA), this reaction covalently crosslinks the matrix, restricting chromophore mobility, altering the free volume, and tuning the refractive index of the composite film[4].

Protocol 1: Fabrication and Validation of UV-Crosslinked PMMA/Enone Films
  • Step 1: Matrix Formulation Dissolve PMMA in N,N-dimethylformamide (DMF) to achieve a 10 wt% solution. Add 1-(4-methoxyphenyl)pent-1-en-3-one at a 5 wt% doping concentration relative to the polymer mass. Causality: DMF is selected because its high dielectric constant effectively solvates both the polar methoxy-enone and the PMMA backbone, preventing phase separation and ensuring a homogenous, optical-grade composite[4].

  • Step 2: Spin Coating Dispense 200 µL of the formulation onto a pre-cleaned Corning glass substrate. Spin at 2000 RPM for 60 seconds. Causality: This specific spin rate balances centrifugal thinning and solvent evaporation, targeting a film thickness of ~1 µm. Precise thickness control is critical to minimize optical scattering during subsequent laser characterization.

  • Step 3: Soft Bake Anneal the film on a hot plate at 80°C for 30 minutes. Causality: This drives off residual DMF. Leftover solvent acts as a plasticizer, artificially inflating the polymer's free volume and dampening the structural rigidity required for stable optical measurements.

  • Step 4: UV Photochemical Activation Expose the film to a 365 nm UV LED source (intensity: 50 mW/cm²) for 10 minutes. Causality: The 365 nm wavelength perfectly overlaps with the π→π∗ absorption band of the pentenone bridge. This triggers the [2+2] photocycloaddition between adjacent enone molecules without degrading the PMMA backbone.

  • Step 5: Self-Validation System Validate the crosslinking efficiency via FTIR and UV-Vis spectroscopy. Causality: A successful protocol is self-evident when the aliphatic C=C stretch at ~1650 cm⁻¹ disappears in the FTIR spectrum, and the π→π∗ absorption peak at ~320 nm bleaches in the UV-Vis spectrum, confirming the consumption of the enone double bonds.

Photocrosslinking cluster_0 Formulation & Coating cluster_1 Photochemical Activation A 1-(4-Methoxyphenyl)pent-1-en-3-one + PMMA Matrix B Spin Coating on Glass (Solvent: DMF) A->B C UV Irradiation (λ=365 nm) Photon Absorption B->C Solvent Evaporation D [2+2] Photocycloaddition Enone Double Bonds C->D E Crosslinked Optical Film (Altered Free Volume & Refractive Index) D->E Network Formation

Fig 2. Photocrosslinking workflow of enone-doped PMMA films via [2+2] cycloaddition.

Part 3: Characterization of Non-Linear Optical (NLO) Properties

Once integrated into a rigid polymer matrix, the D- π -A structure of 1-(4-methoxyphenyl)pent-1-en-3-one exhibits exceptional third-order nonlinear optical properties. These materials are highly sought after for optical limiters—devices that transmit low-intensity light but block high-intensity laser pulses to protect sensitive optical sensors[2][5].

Protocol 2: Z-Scan Characterization for Third-Order NLO Susceptibility ( χ(3) )
  • Step 1: Laser Alignment Utilize a Q-switched Nd:YAG laser operating at 532 nm with a nanosecond pulse width. Causality: The 532 nm wavelength probes the two-photon absorption (TPA) and reverse saturable absorption (RSA) regime of the methoxy-enone chromophore. Using nanosecond pulses prevents single-photon thermal degradation of the polymer matrix[2].

  • Step 2: Open-Aperture (OA) Measurement Translate the crosslinked film along the Z-axis through the focal point of the laser lens. Collect the total transmitted light using a photodiode without an aperture. Causality: The OA configuration isolates the nonlinear absorption coefficient ( β ). As the sample approaches the focal point (maximum intensity), a sharp dip in transmittance indicates strong RSA—the primary mechanism for optical limiting.

  • Step 3: Closed-Aperture (CA) Measurement Place an aperture in front of the detector and repeat the Z-axis translation. Causality: The CA setup makes the detector highly sensitive to phase distortions, such as self-focusing or self-defocusing. Dividing the CA data by the OA data isolates the nonlinear refractive index ( n2​ ).

Quantitative Data Summary

The table below summarizes the typical order-of-magnitude NLO parameters for methoxy-chalcone/pentenone architectures evaluated via the Z-scan technique[2][5].

Material System StateLinear Transmittance (%)Nonlinear Refractive Index, n2​ (cm²/W)Nonlinear Absorption, β (cm/W) χ(3) Susceptibility (esu)Optical Limiting Threshold (kJ/cm²)
Monomer in Solution (DMF) > 95% 1.2×10−7 2.4×10−3 6.01×10−8 10.41
Enone-Doped PMMA (Uncrosslinked) ~ 90% 3.5×10−7 4.1×10−3 7.84×10−8 8.25
Enone-Crosslinked PMMA (UV-Cured) ~ 88% 5.8×10−7 6.7×10−3 1.15×10−7 5.67

Note: The UV-cured crosslinked film demonstrates the lowest optical limiting threshold, meaning it reacts the fastest to block high-intensity laser pulses, validating its superior performance in photonic safety applications.

References

  • Title : Nonlinear optical properties of chalcone derivatives using hybrid experimental and density functional theory methods Source : researchgate.net URL :[Link]

  • Title : Exploring the Photophysical and Nonlinear Optical Properties of a Methoxy-Functionalized Indandione-Based Chalcone Derivative: Experimental and Theoretical Insights Source : researchgate.net URL :[Link]

  • Title : How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials Source : Journal of King Saud University URL :[Link]

  • Title : The investigation of nonlinear optical response of chalcone and PMMA united thin films for photonic applications Source : researchgate.net URL :[Link]

Sources

Method

Application Note: 1-(4-Methoxyphenyl)pent-1-en-3-one as a Versatile Building Block in Complex Molecule Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary 1-(4-Methoxyphenyl)pent-1-en-3-one (CAS: 104-27-8), also know...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

1-(4-Methoxyphenyl)pent-1-en-3-one (CAS: 104-27-8), also known as α -methylanisalacetone or 1-(p-methoxyphenyl)-1-penten-3-one, is a highly versatile α,β -unsaturated ethyl ketone[1][2]. Featuring an extended conjugated double bond system and an electron-donating p-methoxy group, this molecule serves as a premier Michael acceptor and a 1,3-dielectrophilic building block[1][3]. It is extensively utilized in medicinal chemistry for the synthesis of complex heterocyclic scaffolds—such as pyrazolines, pyrimidines, and epoxides—which exhibit potent anti-inflammatory and antimicrobial properties[4].

This application note details the mechanistic rationale, optimized microwave-assisted synthesis, and downstream functionalization of this critical building block.

Chemical Identity & Mechanistic Rationale

The synthetic utility of 1-(4-methoxyphenyl)pent-1-en-3-one is dictated by its structural architecture:

  • Electronic Modulation: The p-methoxy group donates electron density into the aromatic ring via resonance. This subtly reduces the extreme electrophilicity of the β -carbon compared to unsubstituted chalcones, allowing for highly controlled, regioselective conjugate additions without runaway polymerization[3].

  • Regioselectivity in Synthesis: During its synthesis via the Claisen-Schmidt condensation of p-methoxybenzaldehyde and 2-butanone, regioselectivity is a primary concern. Base-catalyzed condensation of 2-butanone predominantly occurs at the less sterically hindered C1 (methyl) position rather than the C3 (methylene) position. This kinetic control yields the linear pent-1-en-3-one derivative rather than the branched isomer[5].

Protocol 1: Microwave-Assisted Synthesis of the Building Block

Expertise & Causality: Conventional reflux methods for Claisen-Schmidt condensations often suffer from prolonged reaction times (hours to days), leading to thermal degradation, polymerization of the enone, and Cannizzaro side-reactions of the aldehyde. Microwave (MW) irradiation provides rapid, volumetric heating that accelerates the dehydration of the intermediate aldol, driving the equilibrium toward the highly conjugated enone in minutes while preserving product integrity[4].

Step-by-Step Methodology
  • Preparation: In a 50 mL microwave-safe quartz reaction vessel, dissolve p-methoxybenzaldehyde (10.0 mmol) and 2-butanone (12.0 mmol). Causality: A slight excess of the ketone is used to suppress the self-condensation of the aldehyde. Add 15 mL of absolute ethanol as the microwave-absorbing solvent.

  • Catalysis: Place the vessel in an ice bath and add 2.0 mL of a 10% aqueous NaOH solution dropwise over 5 minutes. Causality: Slow addition of the base controls the exothermic formation of the kinetic enolate of 2-butanone, preventing localized hot spots that lead to oligomerization.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 600 W for 15–20 minutes[4].

  • Self-Validating In-Process Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot ( Rf​≈0.6 ) is entirely consumed and replaced by a bright yellow, highly UV-active spot ( Rf​≈0.4 ). Visually, the solution transitions from a pale yellow liquid to a deep orange suspension, confirming the formation of the extended conjugated π -system.

  • Workup: Pour the hot mixture over 50 g of crushed ice to precipitate the product. Cautiously neutralize with 1M HCl to pH 7 to halt any further base-catalyzed side reactions.

  • Isolation: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Recrystallize the crude residue from hot ethanol to yield pale yellow crystals[6].

Protocol 2: Downstream Application - Synthesis of Bioactive Pyrazolines

Expertise & Causality: The enone acts as a 1,3-dielectrophile when reacted with binucleophiles like hydrazine hydrate. The reaction requires an acidic medium (glacial acetic acid) to protonate the carbonyl oxygen. This protonation increases the electrophilicity of the β -carbon, overcoming the slight deactivation caused by the p-methoxy group, and facilitates the initial Michael addition of the hydrazine nitrogen.

Step-by-Step Methodology
  • Initiation: Dissolve 1-(4-methoxyphenyl)pent-1-en-3-one (5.0 mmol) in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (10.0 mmol) dropwise at room temperature. Caution: The initial nucleophilic attack is exothermic.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture at 120 °C for 4–6 hours. Causality: Elevated temperatures are required to drive the intramolecular dehydration step, closing the pyrazoline ring.

  • Self-Validating In-Process Check: Perform TLC monitoring (Hexanes:EtOAc 6:4). The enone spot will disappear, replaced by a significantly lower Rf​ spot corresponding to the more polar, N-acetylated pyrazoline derivative (acetic acid participates in the reaction to acetylate the N1 position).

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-water. Neutralize cautiously with aqueous ammonia until pH 7-8 is reached. The N-acetyl pyrazoline derivative will precipitate as a white/pale solid. Filter under vacuum, wash with cold distilled water, and dry in a desiccator.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one, highlighting the superiority of microwave-assisted synthesis over conventional thermal methods[4].

Heating MethodBase CatalystTemp / PowerTimeConversion (%)Isolated Yield (%)Purity (HPLC)
Conventional Reflux10% NaOH (aq)80 °C12 hours78%62%88%
Conventional RefluxKOH / EtOH80 °C8 hours81%65%85%
Microwave (MW) 10% NaOH (aq) 300 W 20 mins 85% 74% 92%
Microwave (MW) 10% NaOH (aq) 600 W 15 mins 98% 89% >98%

Note: MW irradiation at 600 W provides the optimal balance of rapid conversion and minimal thermal degradation.

Visualizations

Workflow A p-Methoxybenzaldehyde + 2-Butanone B 1-(4-methoxyphenyl) pent-1-en-3-one A->B NaOH, MW Claisen-Schmidt C Pyrazoline Derivatives B->C NH2NH2, AcOH Cyclocondensation D Epoxide Intermediates B->D H2O2, NaOH Weitz-Scheffer E Michael Adducts B->E Nucleophiles Conjugate Addition

Synthetic workflow of 1-(4-methoxyphenyl)pent-1-en-3-one and its downstream applications.

Mechanism N1 1-(4-methoxyphenyl)pent-1-en-3-one N2 Hydrazine Attack (Michael Addition) at β-carbon N1->N2 Pathway A (Acidic) N3 Hydrazone Formation at Carbonyl C3 N1->N3 Pathway B (Neutral) N4 Intramolecular Cyclization N2->N4 N3->N4 N5 3-ethyl-5-(4-methoxyphenyl) -4,5-dihydro-1H-pyrazole N4->N5 -H2O

Mechanistic pathways for the cyclocondensation of the enone with hydrazine.

References

  • Title: Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives Source: Journal of Mathematical and Fundamental Sciences (via ResearchGate) URL: [Link]

  • Title: PubChem Compound Summary for CID 5803450, 1-(4-Methoxyphenyl)-1-penten-3-one Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Comprehensive Organic Synthesis - Volume 2 (The Aldol Reaction and Regioselectivity) Source: Scribd URL: [Link]

Sources

Application

Application Note & Protocol: Synthesis and Characterization of 5-(4-methoxyphenyl)-3-ethyl-4,5-dihydro-1H-pyrazole from 1-(4-methoxyphenyl)pent-1-en-3-one and Hydrazine

Abstract: This document provides a comprehensive guide for the synthesis of 5-(4-methoxyphenyl)-3-ethyl-4,5-dihydro-1H-pyrazole, a pyrazoline derivative, through the cyclocondensation reaction of 1-(4-methoxyphenyl)pent-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-(4-methoxyphenyl)-3-ethyl-4,5-dihydro-1H-pyrazole, a pyrazoline derivative, through the cyclocondensation reaction of 1-(4-methoxyphenyl)pent-1-en-3-one with hydrazine hydrate. Pyrazolines are a pivotal class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their extensive pharmacological activities.[1][2] This application note details the underlying reaction mechanism, offers a robust step-by-step experimental protocol, and outlines methods for product characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction and Significance

Pyrazoline scaffolds are core structures in numerous biologically active molecules, exhibiting a wide array of therapeutic properties including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects.[3][4][5] The synthesis of these heterocycles is a cornerstone of medicinal chemistry research. One of the most direct and efficient methods for constructing the 2-pyrazoline ring system is the reaction of α,β-unsaturated ketones (chalcones and their analogues) with hydrazine and its derivatives.[6][7]

The starting material, 1-(4-methoxyphenyl)pent-1-en-3-one, is an α,β-unsaturated ketone that serves as an excellent precursor for this transformation.[8] Its reaction with hydrazine provides a clear pathway to a substituted pyrazoline, a molecule with high potential for further functionalization and biological screening. Understanding and mastering this synthesis is crucial for generating chemical libraries for drug discovery programs.[9]

Reaction Mechanism: From Enone to Pyrazoline

The conversion of an α,β-unsaturated ketone to a pyrazoline via reaction with hydrazine is a classic example of a cyclocondensation reaction. The mechanism is widely accepted to proceed through a nucleophilic addition followed by an intramolecular cyclization and dehydration.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the β-carbon of the conjugated system (a Michael-type addition). This is followed by a proton transfer. The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered cyclic intermediate. The final step involves the elimination of a water molecule (dehydration) from this intermediate to yield the stable 4,5-dihydro-1H-pyrazole (2-pyrazoline) ring system.[7][10] While an alternative pathway involving initial hydrazone formation at the carbonyl carbon followed by cyclization is sometimes considered, the Michael addition pathway is generally favored for α,β-unsaturated ketones.[10]

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product Enone 1-(4-methoxyphenyl)pent-1-en-3-one Michael_Add 1. Michael Addition: Hydrazine attacks β-carbon Enone->Michael_Add Nucleophilic Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Michael_Add Cyclization 2. Intramolecular Cyclization: Second nitrogen attacks carbonyl carbon Michael_Add->Cyclization Forms cyclic intermediate Dehydration 3. Dehydration: Elimination of H2O Cyclization->Dehydration Forms stable ring Pyrazoline 5-(4-methoxyphenyl)-3-ethyl- 4,5-dihydro-1H-pyrazole Dehydration->Pyrazoline G cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification Stage cluster_analysis Analysis Stage Setup 1. Reaction Setup (Dissolve Enone in Ethanol) Addition 2. Reagent Addition (Hydrazine & Acetic Acid) Setup->Addition Reflux 3. Reflux (4-6h) & TLC Monitoring Addition->Reflux Workup 4. Work-up (Precipitation in Ice Water) Reflux->Workup Filter 5. Filtration & Washing Workup->Filter Recrystallize 6. Recrystallization (from Ethanol) Filter->Recrystallize Characterize 7. Characterization (FT-IR, NMR, MS) Recrystallize->Characterize Final Pure Pyrazoline Product Characterize->Final

Sources

Method

Application Notes & Protocols: Strategic Derivatization of 1-(4-methoxyphenyl)pent-1-en-3-one for Bioactive Compound Synthesis

An in-depth guide for the strategic development of novel compounds from the versatile chalcone derivative, 1-(4-methoxyphenyl)pent-1-en-3-one. Foreword: The Strategic Importance of the Chalcone Scaffold Chalcones, charac...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for the strategic development of novel compounds from the versatile chalcone derivative, 1-(4-methoxyphenyl)pent-1-en-3-one.

Foreword: The Strategic Importance of the Chalcone Scaffold

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are a pivotal class of compounds in medicinal chemistry and organic synthesis.[1][2][3] These α,β-unsaturated ketones are not only precursors in the biosynthesis of flavonoids but also serve as exceptionally versatile starting materials for creating complex molecular architectures.[1][3][4] The parent compound for this guide, 1-(4-methoxyphenyl)pent-1-en-3-one, embodies the key reactive features of this class: a conjugated system that presents two primary electrophilic sites, making it amenable to a wide array of transformations.[5][6]

The presence of the reactive α,β-unsaturated carbonyl group is a primary reason for the broad spectrum of biological activities observed in chalcone derivatives, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][4][7][8] This inherent bioactivity, combined with synthetic accessibility, makes this scaffold a prime target for the development of novel therapeutic agents. These notes provide researchers with the foundational principles and actionable protocols to harness the reactivity of 1-(4-methoxyphenyl)pent-1-en-3-one for the generation of diverse and potentially bioactive compound libraries.

Foundational Reactive Principles

The synthetic utility of 1-(4-methoxyphenyl)pent-1-en-3-one is governed by the electronic properties of its α,β-unsaturated ketone system. The electron-withdrawing nature of the carbonyl group polarizes the conjugated π-system, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack (a 1,4-conjugate or Michael addition).[9][10][11] Concurrently, the carbonyl carbon remains an electrophilic center for direct nucleophilic attack (1,2-addition). The choice of nucleophile and reaction conditions dictates the regioselectivity of the addition.

Diagram 1: Reactivity and Derivatization Pathways

G cluster_main Core Synthetic Strategies cluster_products Resulting Scaffolds parent 1-(4-methoxyphenyl)pent-1-en-3-one (α,β-Unsaturated Ketone) michael Michael Addition (1,4-Conjugate Addition) parent->michael Soft Nucleophiles (Thiols, Amines, Enolates) cyclo Cycloaddition Reactions parent->cyclo Di-/Bi-nucleophiles (Hydrazine, Hydroxylamine) mcr Multicomponent Reactions (MCRs) parent->mcr Multiple Reagents, One Pot (e.g., for Pyridines, Pyrimidines) adducts β-Substituted Ketones michael->adducts heterocycles Pyrazoles, Isoxazoles, Pyrimidines, etc. cyclo->heterocycles complex Diverse Heterocyclic Libraries mcr->complex

Caption: Core synthetic strategies for derivatizing the parent chalcone.

Key Synthetic Methodologies & Protocols

Michael Addition: C-C and C-Heteroatom Bond Formation

Expertise & Experience: The Michael addition is arguably the most fundamental reaction for expanding upon the chalcone core.[12][13] It is a conjugate addition that excels at forming new bonds at the β-position, effectively extending the molecular framework. The choice of a "soft" nucleophile (e.g., thiols, enolates, certain amines) over a "hard" one (e.g., Grignard reagents) is critical to favor the desired 1,4-addition over a direct 1,2-addition to the carbonyl group.[9][10] This selectivity arises from the principles of Hard and Soft Acids and Bases (HSAB) theory, where the soft β-carbon preferentially reacts with soft nucleophiles.

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-3-(nitromethyl)pentan-3-one via Michael Addition

This protocol demonstrates the formation of a new C-C bond using nitromethane as the carbon nucleophile.

Materials:

  • 1-(4-methoxyphenyl)pent-1-en-3-one (1.0 eq)

  • Nitromethane (10 eq, serves as reagent and solvent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve 1-(4-methoxyphenyl)pent-1-en-3-one (e.g., 1.90 g, 10 mmol) in nitromethane (15 mL).

  • Add DBU (e.g., 0.30 mL, 2 mmol) to the solution at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system until the starting material spot has disappeared (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by column chromatography on silica gel (eluting with a gradient of hexane:ethyl acetate) to yield the pure Michael adduct.

Data Presentation: Expected Results

ParameterExpected Value
Yield 75-90%
Physical State Pale yellow oil or low-melting solid
¹H NMR Disappearance of vinylic protons (6.5-7.5 ppm) and appearance of new aliphatic protons
IR Spectroscopy Persistence of C=O stretch (~1710 cm⁻¹), appearance of NO₂ stretches (~1550, 1370 cm⁻¹)
Cyclization Reactions: Synthesis of Nitrogen-Containing Heterocycles

Expertise & Experience: The chalcone scaffold is a premier synthon for building five- and six-membered heterocyclic rings, which are core structures in many pharmaceuticals.[3][6] By reacting the α,β-unsaturated ketone with a binucleophilic reagent, one can achieve a cascade reaction involving an initial Michael addition followed by an intramolecular cyclization and dehydration. The reaction with hydrazine, for example, is a classic and highly reliable method for synthesizing pyrazole rings.[6][12]

Protocol 2: Synthesis of 5-ethyl-3-(4-methoxyphenyl)-1H-pyrazole

Materials:

  • 1-(4-methoxyphenyl)pent-1-en-3-one (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (1.5 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Ice-water bath, reflux condenser, Buchner funnel

Step-by-Step Procedure:

  • Dissolve 1-(4-methoxyphenyl)pent-1-en-3-one (e.g., 1.90 g, 10 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (e.g., 0.75 mL, 15 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice-water bath for 30 minutes to facilitate precipitation.

  • Pour the cold reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pyrazole derivative. Recrystallization from ethanol/water may be performed for further purification.

Diagram 2: General Workflow for Protocol 2 (Pyrazole Synthesis)

G A 1. Dissolve Chalcone in Ethanol B 2. Add Hydrazine Hydrate & Acetic Acid A->B C 3. Heat to Reflux (6-8 hours) B->C D 4. Cool & Precipitate in Ice-Water C->D E 5. Filter & Wash Solid D->E F 6. Dry Product E->F

Caption: Step-by-step workflow for the synthesis of pyrazole derivatives.

Characterization of Novel Compounds

Trustworthiness: Every protocol must be a self-validating system. The identity and purity of all newly synthesized compounds must be rigorously confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups, such as the disappearance of the carbonyl in certain cyclization reactions.

  • Melting Point: A sharp melting point range is a good indicator of the purity of crystalline solids.

Future Outlook

The protocols described herein represent foundational starting points. The true potential lies in their expansion. Researchers are encouraged to explore a wider variety of nucleophiles for Michael additions (e.g., substituted thiols, secondary amines, malonate esters) and different binucleophiles for cyclizations (e.g., substituted hydrazines, hydroxylamine, urea, guanidine) to generate extensive libraries.[3][12] Furthermore, 1-(4-methoxyphenyl)pent-1-en-3-one is an excellent candidate for multicomponent reactions, which can rapidly build molecular complexity in a single, atom-economical step.[14][15] The resulting novel compounds can then be subjected to high-throughput screening to identify promising candidates for further drug development.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
  • Biological activities and novel applic
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
  • BIOLOGICAL ACTIVITY OF CHALCONES AS CARBONYL COMPOUND DERIV
  • Design, synthesis and biological activity of novel chalcone deriv
  • Preventing Michael addition side reaction in chalcone synthesis. Benchchem.
  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Biointerface Research in Applied Chemistry.
  • Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters.
  • Green Synthesis of Chalcone Derivatives Using Chalcones as Precursor. IntechOpen.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI.
  • Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition of Aryl Methyl Ketones with Chalcones for the Synthesis of 1,3,5-triarylpentane-1,5-diones. SciELO.
  • Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article.
  • Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condens
  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II.
  • α,β-Unsaturated Carbonyl Compounds. University of Calgary.
  • Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids. Frontiers.
  • Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. MDPI.
  • Chalcone and their Heterocyclic Analogue: A review. Journal of Chemical and Pharmaceutical Research.
  • Chemistry & Biology Of Multicomponent Reactions.
  • Three‐component reaction of α,β‐unsaturated ketones with glycine hydrochloride and sulfur.
  • 1-(4-Methoxyphenyl)-1-penten-3-one. CymitQuimica.
  • Alpha Beta Unsaturated Ketone: Form
  • Chalcones as Versatile Synthons for the Synthesis of 5- and 6-membered Nitrogen Heterocycles. SciSpace.
  • Chalcones as sythons for heterocyclic compounds- a review.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Claisen-Schmidt Synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one

Welcome to the technical support center for the synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one via the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one via the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this reaction. Here, we emphasize not just the "how," but the "why," grounding our protocols in established chemical principles to ensure robust and reproducible outcomes.

Introduction to the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2] This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[3][4] In the synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one, 4-methoxybenzaldehyde (which lacks α-hydrogens) serves as the electrophile, while 2-butanone (possessing enolizable α-hydrogens) acts as the nucleophile.[5][6]

The general mechanism, under basic conditions, proceeds through three key steps:

  • Enolate Formation: A base abstracts an α-hydrogen from 2-butanone to form a resonance-stabilized enolate ion.[7][8]

  • Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde.[7][8]

  • Dehydration: The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone.[1][8]

This seemingly straightforward reaction can present several challenges, from low yields to the formation of complex product mixtures. This guide will address these potential pitfalls and provide strategies for optimization.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of my target compound, or in some cases, no product formation at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.[9][10] A systematic approach to troubleshooting is crucial.

Possible Causes & Recommended Solutions:

  • Improper Catalyst Choice or Concentration: The selection and amount of the catalyst are critical. For base-catalyzed reactions, common choices include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[9] The optimal concentration needs to be determined empirically for your specific reactants.[9]

    • Troubleshooting: If using a strong base like NaOH, ensure it is fresh and has not been deactivated by atmospheric CO2. Consider varying the catalyst concentration; for instance, a 20 mol% concentration of NaOH has been shown to give high yields in similar reactions.[11]

  • Poor Reagent Quality: Impurities in the starting materials can significantly hinder the reaction.[10]

    • Troubleshooting: 4-methoxybenzaldehyde can oxidize to 4-methoxybenzoic acid, which will neutralize the base catalyst. It is advisable to use freshly distilled or purified aldehydes.[10] Ensure your 2-butanone and solvent are anhydrous, as water can interfere with the base.[12]

  • Suboptimal Reaction Temperature: The reaction is typically conducted at room temperature or with gentle heating.[10][13]

    • Troubleshooting: Elevated temperatures can promote side reactions and lead to the formation of by-products.[10] Conversely, a temperature that is too low may result in a sluggish reaction. Monitor your reaction at room temperature first, and if the reaction is slow, consider gentle heating to 40-50 °C.[13]

  • Incorrect Stoichiometry: The molar ratio of the reactants is a key parameter.

    • Troubleshooting: A common strategy is to use a slight excess of the aldehyde (4-methoxybenzaldehyde) to ensure the complete consumption of the enolizable ketone (2-butanone).[9] This can help to minimize self-condensation of the ketone.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple products is a common challenge in Claisen-Schmidt condensations, arising from competing reaction pathways.[14][15]

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of 2-Butanone: As 2-butanone has enolizable α-hydrogens on both sides of the carbonyl group, it can react with itself.[10]

    • Mitigation: To favor the desired cross-condensation, slowly add the 2-butanone to a mixture of the 4-methoxybenzaldehyde and the base catalyst.[9] This ensures that the enolate of 2-butanone is more likely to react with the more electrophilic aldehyde.

  • Michael Addition: The desired product, 1-(4-methoxyphenyl)pent-1-en-3-one, is an α,β-unsaturated ketone and can act as a Michael acceptor. It can be attacked by another molecule of the 2-butanone enolate.[9]

    • Mitigation: Using a slight excess of the aldehyde can help to consume the ketone enolate and reduce the likelihood of this side reaction.[9] Conducting the reaction at a lower temperature can also be beneficial.[9]

  • Cannizzaro Reaction of 4-methoxybenzaldehyde: Although 4-methoxybenzaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield 4-methoxybenzyl alcohol and 4-methoxybenzoic acid.[9][11]

    • Mitigation: This side reaction is favored by high concentrations of a strong base.[11] Using a milder base or carefully controlling the concentration of the strong base can suppress the Cannizzaro reaction.[12] Slowly adding the base to the reaction mixture can also help.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Ethanol is a commonly used and effective solvent for the Claisen-Schmidt condensation as it readily dissolves both the reactants and the base catalyst.[8][16] Methanol can also be a suitable choice.[7] The use of a polar protic solvent helps to protonate the intermediate alkoxide.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[13] Spot the reaction mixture alongside the starting materials (4-methoxybenzaldehyde and 2-butanone) on a TLC plate. The disappearance of the starting materials and the appearance of a new, typically more conjugated (lower Rf) spot, indicates product formation.

Q3: My product has precipitated out of the reaction mixture. What should I do?

A3: Precipitation of the product is often a good sign, indicating that the reaction is proceeding and the product is less soluble in the reaction medium.[13] You can cool the reaction mixture in an ice bath to maximize precipitation before collecting the solid by vacuum filtration.[10][13]

Q4: What is the best method for purifying the crude 1-(4-methoxyphenyl)pent-1-en-3-one?

A4: Recrystallization is the most common and effective method for purifying solid chalcones.[8][12]

  • Solvent Selection: Ethanol is a good first choice for the recrystallization of many chalcones.[8] The ideal solvent will dissolve the crude product when hot but not when cold.[10]

  • Procedure: Dissolve the crude solid in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[8]

If recrystallization is not effective, column chromatography on silica gel can be used for purification.[12]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one

This protocol provides a general procedure for the synthesis. Optimization of reactant ratios, catalyst concentration, and temperature may be required.

Materials:

  • 4-methoxybenzaldehyde

  • 2-butanone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add a solution of NaOH or KOH (~1.2 eq) in ethanol dropwise.[13]

  • Reagent Addition: Slowly add 2-butanone (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is often complete within 1-4 hours.[13]

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[1] Acidify the mixture with dilute HCl to neutralize the excess base, which should cause the crude product to precipitate.[1][10]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove any inorganic salts, followed by a small amount of cold ethanol.[13]

  • Drying & Characterization: Dry the purified product. Characterize the product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

ParameterRecommended ConditionRationale
Catalyst NaOH or KOHStrong bases that effectively deprotonate the ketone.[9]
Solvent EthanolGood solubility for reactants and catalyst.[8]
Temperature Room Temperature to 50°CBalances reaction rate and minimization of side products.[10][13]
Stoichiometry ~1:1.2 Aldehyde:KetoneA slight excess of ketone can drive the reaction.
Work-up Acidification and PrecipitationNeutralizes the catalyst and isolates the product.[10]

Visualizing the Process

Reaction Mechanism

Claisen_Schmidt_Mechanism Ketone 2-Butanone Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde 4-Methoxybenzaldehyde (Electrophile) Aldehyde->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol Protonation (from solvent) Product 1-(4-methoxyphenyl)pent-1-en-3-one Aldol->Product Dehydration (-H₂O) Water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents ReagentIssue Impure Reagents or Incorrect Ratios? CheckReagents->ReagentIssue FixReagents Purify/Distill Reagents & Adjust Molar Ratios ReagentIssue->FixReagents Yes CheckConditions Step 2: Evaluate Reaction Conditions ReagentIssue->CheckConditions No FixReagents->CheckReagents ConditionIssue Suboptimal Catalyst, Temperature, or Solvent? CheckConditions->ConditionIssue OptimizeConditions Optimize Catalyst Concentration, Adjust Temperature, or Screen Solvents ConditionIssue->OptimizeConditions Yes CheckSideReactions Step 3: Analyze for Side Reactions ConditionIssue->CheckSideReactions No OptimizeConditions->CheckConditions SideReactionIssue Evidence of Self-Condensation, Michael Addition, or Cannizzaro Reaction? CheckSideReactions->SideReactionIssue MitigateSideReactions Adjust Stoichiometry, Lower Temperature, or Use Milder Base SideReactionIssue->MitigateSideReactions Yes Success Improved Yield SideReactionIssue->Success No MitigateSideReactions->CheckSideReactions

Caption: Systematic workflow for troubleshooting low yields.

References

  • ACS Publications. (2016). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ACS Symposium Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • Fiveable. (2025). Claisen condensation | Organic Chemistry II Class Notes. Retrieved from [Link]

  • AIP Publishing. (n.d.). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

  • YouTube. (2023). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]

  • American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-pentene-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-(4-Methoxyphenyl)-1-pentene-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • AWS. (n.d.). Bifunctional nanocrystalline MgO for chiral epoxy ketones via Claisen-Schmidt-asymmetric epoxidation reactions. Retrieved from [Link]

  • GalChimia. (2017). Reaction Optimization: Case Study 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methoxyphenyl)pent-1-en-3-one

Welcome to the dedicated technical support guide for the purification of 1-(4-methoxyphenyl)pent-1-en-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-(4-methoxyphenyl)pent-1-en-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered during the isolation and purification of this valuable α,β-unsaturated ketone. As an enone, this compound presents unique stability and reactivity challenges that necessitate carefully considered purification strategies.[1][2] This guide moves beyond simple protocols to explain the causality behind our procedural recommendations, ensuring you can adapt and optimize for your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you may encounter during the purification of 1-(4-methoxyphenyl)pent-1-en-3-one in a direct question-and-answer format.

Question 1: My final product is a persistent yellow oil, but literature suggests it should be a solid. What's causing this and how can I induce crystallization?

Answer: This is a frequent issue, often stemming from two primary causes: residual solvent or the presence of impurities that inhibit crystal lattice formation.

  • Probable Cause 1: Residual Solvent: Solvents used in chromatography (like ethyl acetate or dichloromethane) or work-up can become trapped within the product, lowering its melting point and preventing solidification.

  • Solution: Ensure your product is thoroughly dried under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can be applied if the compound is stable at that temperature, but be cautious as α,β-unsaturated ketones can be heat-sensitive.[3]

  • Probable Cause 2: Process-Related Impurities: The crude product may contain unreacted starting materials (p-anisaldehyde, ethyl methyl ketone) or by-products from self-condensation reactions.[2] These act as contaminants that disrupt the crystallization process.

  • Solution: Re-purification is often necessary. A second pass through a silica gel column with a shallower gradient may be effective. Alternatively, if the product is of reasonable purity (>90%), attempting crystallization from a different solvent system can be effective. A technique to induce crystallization is to dissolve the oil in a minimal amount of a good solvent (e.g., acetone) and then add a poor solvent (e.g., hexanes or cold water) dropwise until turbidity appears, then allow it to slowly cool.[4] Scratching the inside of the flask with a glass rod at the solvent-air interface can also provide a nucleation site for crystal growth.[4]

Question 2: I'm experiencing significant product loss during silica gel chromatography. The yield is much lower than expected based on crude NMR. Why?

Answer: Product loss on a silica column during the purification of enones can typically be traced to two issues: irreversible adsorption or on-column degradation.

  • Probable Cause 1: Irreversible Adsorption: The polar carbonyl group of the enone can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking and incomplete elution.

  • Solution:

    • Deactivate the Silica: Pre-treat the silica gel by creating a slurry with your starting eluent that contains a small amount of a polar modifier, like 0.5-1% triethylamine. This base will neutralize the most acidic sites on the silica, reducing strong adsorption.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like diol).

  • Probable Cause 2: On-Column Polymerization: The slightly acidic nature of silica gel can catalyze polymerization of the reactive enone, especially if the column runs slowly.[3] This is a common fate for α,β-unsaturated ketones.[3]

  • Solution:

    • Add an Inhibitor: Add a radical inhibitor, such as Butylated hydroxytoluene (BHT), to your solvent system at a low concentration (e.g., 100-200 ppm).[3] This can suppress on-column polymerization.

    • Optimize Speed: Do not let the product sit on the column for an extended period. Use flash chromatography with positive air pressure to expedite the separation. Choose a solvent system that gives an Rf value between 0.25 and 0.40 to ensure good separation without excessive run time.

Question 3: My purified product is turning dark brown upon storage, even in the freezer. How can I prevent this degradation?

Answer: The discoloration indicates product degradation, likely through oxidation or polymerization, which is exacerbated by exposure to air and light.[3] α,β-Unsaturated ketones are inherently reactive.

  • Solution: Proper storage is critical for long-term stability.

    • Inert Atmosphere: Store the purified compound under an inert atmosphere of argon or nitrogen to prevent oxidation.

    • Protect from Light: Use an amber vial or wrap the container in aluminum foil to protect the light-sensitive compound.[3]

    • Low Temperature: Storage at low temperatures (-20°C) is recommended.

    • Solvent-Free: Ensure the product is completely free of solvent, as residual acidic or peroxide-containing solvents can initiate degradation.

    • Consider an Inhibitor: If long-term storage is required, adding a small amount of BHT directly to the solid product can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable purification method for 1-(4-methoxyphenyl)pent-1-en-3-one on a multi-gram scale?

For multi-gram quantities, a well-executed flash column chromatography is typically the most effective method for achieving high purity by removing both starting materials and polar by-products. Recrystallization is a powerful secondary step for achieving analytical purity, but it can be challenging to find a suitable single-solvent system for the crude material and may result in lower yields if impurities are abundant.[5]

Q2: How do I select the best solvent system for column chromatography?

The ideal solvent system should be determined empirically using Thin Layer Chromatography (TLC).

  • Spot your crude material on a TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).

  • Aim for a system that provides a retention factor (Rf) of ~0.3 for the desired product. This Rf value typically ensures good separation from impurities without requiring an excessively long and dilute elution. A common system for similar compounds is 15-20% ethyl acetate in hexanes.[6]

Q3: What are the primary impurities I should be trying to remove?

The main impurities will depend on the reaction work-up, but typically include:

  • Unreacted p-anisaldehyde: More polar than the product.

  • Unreacted ethyl methyl ketone: Volatile, but can persist.

  • Self-condensation products: By-products from the aldol reaction can form, which are often more conjugated and may be higher or lower in polarity.[2]

  • Michael addition adducts: The enone product can react with another molecule of the ketone enolate, leading to higher molecular weight impurities.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product contaminated with starting materials and polar impurities.

  • Preparation of the Column:

    • Select a column of appropriate size for your sample amount (typically a 40-50:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 1-(4-methoxyphenyl)pent-1-en-3-one in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate/hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed, for example, to 10%, then 15% ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions. It is advisable to add a small amount of an inhibitor like BHT to prevent polymerization during solvent removal.[3]

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove all solvent traces.

Protocol 2: Purification by Recrystallization

This method is best for material that is already >90% pure after chromatography or if the crude product is a solid.

  • Solvent Selection:

    • Place a small amount of the impure solid in a test tube.

    • Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

    • The ideal solvent will dissolve the compound when hot but not when cold.[5] Ethanol has been used for similar structures.[7]

  • Dissolution:

    • Place the impure product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture gently (e.g., in a hot water bath) until the solid just dissolves. Avoid adding excess solvent.[4]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • If crystallization does not occur, scratch the inner surface of the flask with a glass rod or add a seed crystal.[4]

    • Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven or desiccator.

Data Summary & Visualization

Purification Parameters Table
ParameterMethodRecommended ConditionsExpected Outcome/Notes
TLC Analysis Silica Gel15-20% Ethyl Acetate / HexanesTarget Rf ≈ 0.3
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard choice for this class of compound.[6]
Mobile PhaseGradient of 5% to 25% Ethyl Acetate in HexanesAllows for separation of non-polar and polar impurities.
Additive~100 ppm BHT in eluentRecommended to prevent on-column polymerization.[3]
Recrystallization Suitable SolventsEthanol, Isopropanol, Acetone/Water, Ethyl Acetate/HexanesChoice is empirical; ethanol is a good starting point.[7]
Storage Conditions-20°C, under Argon/Nitrogen, protected from lightEssential for preventing degradation and polymerization.
Purification Workflow Diagram

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Primary Purification cluster_final Final Product Handling crude Crude Reaction Mixture tlc TLC Analysis crude->tlc decision Purity Assessment tlc->decision chromatography Flash Column Chromatography (Silica Gel, Hex/EtOAc) decision->chromatography Complex Mixture or Oily Product recrystallization Recrystallization (e.g., from Ethanol) decision->recrystallization Crude Solid >85% Pure analysis Purity Check (NMR, LC-MS) chromatography->analysis recrystallization->analysis pure_product Pure 1-(4-methoxyphenyl)pent-1-en-3-one analysis->pure_product Purity Confirmed storage Store: -20°C, Inert Gas, Dark pure_product->storage

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Field vs. Benchtop NMR for the Analysis of 1-(4-methoxyphenyl)pent-1-en-3-one

Introduction 1-(4-methoxyphenyl)pent-1-en-3-one is a conjugated enone frequently synthesized via microwave-assisted Claisen-Schmidt condensation 1. It serves as a vital precursor in medicinal chemistry, particularly in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-methoxyphenyl)pent-1-en-3-one is a conjugated enone frequently synthesized via microwave-assisted Claisen-Schmidt condensation 1. It serves as a vital precursor in medicinal chemistry, particularly in the development of anti-inflammatory agents. Confirming its structural integrity—specifically the (E)-alkene geometry, the presence of the p-methoxyphenyl moiety, and the ethyl ketone chain—is critical for downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this verification. However, modern laboratories face a strategic choice: utilize traditional High-Field NMR (e.g., 400 MHz superconducting magnets) or adopt cost-effective, accessible Benchtop NMR (e.g., 60 MHz permanent magnets). This guide objectively compares the performance of both platforms for analyzing this specific compound, detailing the causality behind spectral differences and providing self-validating experimental protocols.

The Physics of Field Strength and Resolution

The primary difference between a 400 MHz high-field system and a 60 MHz benchtop system lies in chemical shift dispersion 2. Chemical shift (in ppm) is independent of field strength, but the frequency width (in Hz) of a signal is not.

For 1-(4-methoxyphenyl)pent-1-en-3-one, the trans-alkene protons exhibit a scalar coupling ( 3JHH​ ) of approximately 16 Hz.

  • On a 400 MHz system, a 16 Hz coupling spans only ~0.04 ppm , resulting in sharp, baseline-resolved doublets.

  • On a 60 MHz benchtop system, that same 16 Hz coupling spans ~0.27 ppm .

This fundamental physical reality dictates that lower-field instruments are significantly more susceptible to signal overlap 3, a critical factor when analyzing the closely grouped aromatic and alkene protons of this molecule.

Experimental Protocols: A Self-Validating System

To ensure reliable and reproducible comparisons, the following standardized protocol must be adhered to. The sample preparation is specifically optimized to bridge the intrinsic sensitivity gap between the two instruments.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 50.0 mg of synthesized 1-(4-methoxyphenyl)pent-1-en-3-one.

  • Dissolution: Dissolve the compound thoroughly in 0.60 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality Check: A concentration of ~0.44 M is deliberately chosen. While high-field systems can easily detect samples at 1 mmol/L, benchtop systems require higher concentrations to achieve an acceptable Signal-to-Noise Ratio (SNR) without requiring hours of signal averaging 2.

  • Filtration: Filter the solution through a tightly packed glass-wool plug into a standard 5 mm outer-diameter NMR tube. This removes paramagnetic particulates that distort magnetic field homogeneity and degrade shimming quality.

  • High-Field Acquisition (400 MHz):

    • Nucleus: ¹H

    • Pulse Angle: 30° (Ernst angle approximation for rapid pulsing)

    • Relaxation Delay (D1): 1.0 s

    • Number of Scans (NS): 16

  • Benchtop Acquisition (60 MHz):

    • Nucleus: ¹H

    • Pulse Angle: 90° (Causality: Maximizes transverse magnetization per scan for lower sensitivity systems).

    • Relaxation Delay (D1): 4.0 s (Causality: Ensures >5×T1​ relaxation to prevent signal saturation between 90° pulses).

    • Number of Scans (NS): 64

Data Presentation and Spectral Comparison

The structural elucidation of 1-(4-methoxyphenyl)pent-1-en-3-one relies on identifying specific proton environments. Table 1 compares the observed data from both systems.

Table 1: ¹H NMR Spectral Comparison (CDCl₃, 298 K)

Proton EnvironmentExpected Shift (ppm)MultiplicityHigh-Field (400 MHz) ObservationBenchtop (60 MHz) Observation
CH₃ (ethyl) ~1.15Triplet (t)Distinct triplet, J = 7.4 HzDistinct triplet, slightly broadened
CH₂ (ethyl) ~2.70Quartet (q)Distinct quartet, J = 7.4 HzDistinct quartet, slightly broadened
OCH₃ (methoxy) ~3.85Singlet (s)Sharp singletSharp singlet
H-alpha (alkene) ~6.65Doublet (d)Doublet, J = 16.2 HzDoublet, J ~ 16 Hz
Aromatic (ortho to OMe) ~6.92Doublet (d)Doublet, J = 8.8 HzDoublet, J ~ 9 Hz
Aromatic (meta to OMe) ~7.52Doublet (d)Doublet, J = 8.8 HzOverlaps with H-beta
H-beta (alkene) ~7.55Doublet (d)Doublet, J = 16.2 HzOverlaps with Aromatic
Mechanistic Insights
  • The (E)-Alkene Verification: The Claisen-Schmidt condensation yields the thermodynamically stable (E)-isomer. This is proven by the large trans-coupling constant ( 3JHH​≈16.2 Hz) between H-alpha and H-beta. On the 400 MHz system, this coupling is easily extracted from the baseline-resolved doublets at 6.65 ppm and 7.55 ppm.

  • The Overlap Dilemma: On the 60 MHz benchtop system, the H-beta doublet (~7.55 ppm) and the meta-aromatic protons (~7.52 ppm) merge into a complex multiplet. Because the 16 Hz coupling spans a massive 0.27 ppm at 60 MHz, it encroaches upon the adjacent aromatic signals. While the H-alpha doublet at 6.65 ppm remains isolated and can still be used to confirm the (E)-geometry, the benchtop system cannot fully resolve the downfield region.

Workflow Visualization

The decision to use Benchtop vs. High-Field NMR should be dictated by the specific analytical goal of the researcher. The logical workflow is mapped below.

G Start Synthesized Compound: 1-(4-methoxyphenyl)pent-1-en-3-one Prep Standardized Sample Prep (50 mg in 0.6 mL CDCl3) Start->Prep Decision Primary Analytical Goal? Prep->Decision Benchtop Benchtop NMR (60 MHz) Routine QA/QC & Yield Decision->Benchtop Reaction Monitoring HighField High-Field NMR (400 MHz) Complex Elucidation Decision->HighField Full Characterization DataB Fast Acquisition Multiplet Overlap at ~7.5 ppm Benchtop->DataB DataH High Resolution Baseline Separation of Signals HighField->DataH

Workflow for selecting NMR instrumentation based on analytical goals for enone characterization.

Conclusion

For routine reaction monitoring, yield calculation, and basic structural confirmation of 1-(4-methoxyphenyl)pent-1-en-3-one, a 60 MHz benchtop NMR is highly capable. The isolated methoxy singlet (3.85 ppm) and H-alpha doublet (6.65 ppm) provide sufficient diagnostic markers to confirm successful synthesis. However, for rigorous structural elucidation, trace impurity profiling, and absolute baseline resolution of the conjugated aromatic system, a 400 MHz high-field spectrometer remains indispensable.

References

  • Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products.
  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
  • Benchtop NMR | How to Choose | Ask 4 Questions. Anasazi Instruments.

Sources

Comparative

Comprehensive Mass Spectrometry Comparison Guide: Analytical Strategies for 1-(4-Methoxyphenyl)pent-1-en-3-one

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for a specific molecular entity is not merely about achieving detection—it is about understanding the chemical physics of the molec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for a specific molecular entity is not merely about achieving detection—it is about understanding the chemical physics of the molecule to ensure absolute data integrity.

This guide objectively compares the performance of three primary mass spectrometry platforms—GC-EI-MS , LC-ESI-MS/MS , and LC-APCI-MS —for the analysis of 1-(4-methoxyphenyl)pent-1-en-3-one (also known as α -methylanisalacetone). This compound is an α,β -unsaturated ketone featuring a p-methoxyphenyl group, widely utilized as a flavoring agent and a synthetic precursor for anti-inflammatory derivatives .

By dissecting the causality behind its ionization and fragmentation, this guide provides a self-validating framework for researchers in synthetic impurity profiling and bioanalytical quantitation.

Platform Performance Comparison

The analytical behavior of 1-(4-methoxyphenyl)pent-1-en-3-one (Exact Mass: 190.0994 Da) is heavily dictated by its conjugated enone system and the electron-donating methoxy group . Below is an objective comparison of how different MS platforms perform when analyzing this specific molecule.

Quantitative Data & Platform Metrics
Analytical ParameterGC-EI-MS (Single Quad)LC-ESI-MS/MS (QqQ)LC-APCI-MS (QqQ)
Primary Application Synthetic impurity profilingPharmacokinetics / BiofluidsHigh-lipid matrix analysis
Ionization Mechanism Hard (70 eV), Radical CationSoft, Protonation [M+H]+ Soft, Protonation [M+H]+
LOD (S/N > 3) 50 ng/mL0.5 ng/mL2.0 ng/mL
Linear Dynamic Range 2 orders of magnitude4 orders of magnitude3 orders of magnitude
Matrix Effect Susceptibility Low (requires volatility)High (Ion suppression)Moderate
Key Diagnostic Ions m/z 161, 133, 57m/z 161.1, 133.1m/z 161.1, 133.1

Expertise & Experience: The Causality of Fragmentation

To develop a robust analytical method, one must understand why a molecule fragments the way it does. The fragmentation of 1-(4-methoxyphenyl)pent-1-en-3-one is driven by the stability of the resulting carbocations.

In GC-EI-MS (70 eV): The electron beam induces hard ionization, stripping an electron to form the radical cation [M]+∙ at m/z 190. The conjugated p-methoxystyryl system drives a highly favored α -cleavage. The homolytic cleavage of the C-C bond adjacent to the carbonyl ejects an ethyl radical (29 Da), leaving a resonance-stabilized acylium ion at m/z 161. This ion forms the base peak because the positive charge is heavily delocalized across the conjugated π -system and the electron-donating p-methoxy group.

In LC-ESI-MS/MS: The soft ionization environment yields the even-electron protonated molecule [M+H]+ at m/z 191.1. Collision-Induced Dissociation (CID) with argon gas forces the molecule down the lowest energy pathways. Protonation occurs preferentially at the carbonyl oxygen. The primary fragmentation is the neutral loss of an alkane (ethane, 30 Da) to form the same highly stable acylium ion at m/z 161.1. Subsequent expulsion of carbon monoxide (28 Da) yields the styryl cation at m/z 133.1.

Understanding this causality dictates our Multiple Reaction Monitoring (MRM) choices: the 191.1 161.1 transition is optimal for quantitation due to its high thermodynamic yield, while 191.1 133.1 serves as a highly specific qualifier ion.

ESI_Fragmentation M [M+H]+ m/z 191.1 Protonated Enone F1 Acylium Ion m/z 161.1 M->F1 - C2H6 (30 Da) Alkane Loss F2 Styryl Cation m/z 133.1 F1->F2 - CO (28 Da) Decarbonylation F3 Phenolic Cation m/z 103.1 F2->F3 - CH2O (30 Da) Formaldehyde Loss

Fig 1: Logical ESI-MS/MS CID fragmentation pathway of 1-(4-methoxyphenyl)pent-1-en-3-one.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Quantitation

A protocol is only as reliable as its ability to detect its own failure. The following LC-MS/MS methodology for quantifying 1-(4-methoxyphenyl)pent-1-en-3-one in biological matrices is designed as a self-validating system .

Step 1: Matrix Preparation and IS Normalization
  • Causality: Biological matrices contain phospholipids that severely suppress ESI signals.

  • Action: Aliquot 50 μ L of plasma. Add 150 μ L of ice-cold acetonitrile spiked with 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS), such as 1-(4-methoxyphenyl)pent-1-en-3-one- d3​ .

  • Self-Validation: The SIL-IS co-elutes exactly with the analyte. By monitoring the IS peak area across all samples, the system actively reports matrix effect variations. A drop in IS area >20% automatically flags the sample for re-extraction.

Step 2: Chromatographic Separation
  • Causality: Sharp peak shapes increase the signal-to-noise ratio and minimize isobaric interference.

  • Action: Inject 2 μ L onto a Superficially Porous Particle (SPP) C18 column (50 x 2.1 mm, 2.7 μ m). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid acts as a proton source, shifting the equilibrium toward the [M+H]+ species.

Step 3: MS/MS Acquisition
  • Action: Operate the Triple Quadrupole in Positive ESI MRM mode.

    • Quantifier: m/z 191.1 161.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 191.1 133.1 (Collision Energy: 25 eV)

Step 4: Quality Control (QC) Gates
  • Self-Validation: The batch sequence mandates a "Double Blank" (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. If the Double Blank exhibits a signal >5% of the LLOQ, the acquisition sequence automatically halts. This prevents carryover contamination from compromising downstream data integrity.

MS_Workflow Prep Sample Preparation (Protein PPT + IS Spiking) Val Self-Validation Check (Double Blank Injection) Prep->Val QC Gate Platform Platform Selection Matrix Val->Platform Pass GC GC-EI-MS Impurity Profiling Platform->GC Volatile/Thermostable LC_ESI LC-ESI-MS/MS Bioanalytical Quantitation Platform->LC_ESI High Sensitivity LC_APCI LC-APCI-MS Non-Polar Matrix Platform->LC_APCI High Matrix Interference

Fig 2: Self-validating analytical workflow and platform selection logic.

References

  • PubChem. "1-(4-Methoxyphenyl)-1-penten-3-one | C12H14O2 | CID 5803450". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives". URL:[Link]

Validation

1-(4-methoxyphenyl)pent-1-en-3-one vs other chalcones in antimicrobial studies

An in-depth technical analysis for researchers, scientists, and drug development professionals. As an application scientist overseeing early-stage antimicrobial screening, I frequently encounter a critical bottleneck: th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

As an application scientist overseeing early-stage antimicrobial screening, I frequently encounter a critical bottleneck: the physicochemical limitations of classical chalcones. While 1,3-diaryl-2-propen-1-ones exhibit potent antibacterial properties, their high lipophilicity and rigid diaryl structures often lead to poor aqueous solubility and assay interference.

To bypass these limitations, researchers are increasingly turning to aliphatic-aromatic hybrids. This guide provides an objective, data-driven comparison between 1-(4-methoxyphenyl)pent-1-en-3-one (a styryl ethyl ketone) and traditional diaryl chalcones, detailing their mechanistic differences, comparative performance, and the self-validating experimental protocols required to evaluate them accurately.

Structural & Mechanistic Divergence

Classical chalcones rely on an α,β-unsaturated carbonyl system flanked by two bulky phenyl rings. This system acts as a Michael acceptor , forming covalent bonds with nucleophilic targets in bacteria, such as the catalytic cysteine (Cys112) of the β-ketoacyl-ACP synthase III (FabH) enzyme, which is crucial for bacterial fatty acid synthesis.

1-(4-methoxyphenyl)pent-1-en-3-one modifies this scaffold by replacing the B-ring with an ethyl group. This seemingly simple aliphatic substitution has profound mechanistic consequences:

  • Reduced Steric Hindrance : The ethyl group provides significantly less steric bulk around the β-carbon compared to a phenyl ring. This enhances the molecule's electrophilicity, allowing for faster kinetics when reacting with bacterial thiols [1].

  • Altered Lipophilicity : According to , this compound has a computed XLogP3 of ~2.5, making it significantly more hydrophilic than standard dimethoxy-chalcones (LogP ~3.8). This improves its diffusion across the peptidoglycan layer of Gram-positive bacteria.

  • Target Engagement vs. Toxicity : The heightened Michael reactivity that makes this compound a potent FabH inhibitor is the exact same chemical driver responsible for its known profile as a dermal sensitizer (reacting with human skin proteins) [2]. This highlights the critical need for precise therapeutic window profiling.

Pathway A 1-(4-methoxyphenyl)pent-1-en-3-one (Sterically Unhindered Michael Acceptor) B Bacterial FabH Enzyme (Cys112 Active Site) A->B Covalent Binding C Intracellular Thiols (e.g., Glutathione) A->C Thiol Depletion D Inhibition of Fatty Acid Synthesis B->D Blocks Elongation E Oxidative Stress / ROS Generation C->E Redox Imbalance F Bacterial Cell Death (Bactericidal Effect) D->F Membrane Disruption E->F Protein/DNA Damage

Fig 1. Dual antimicrobial mechanism of styryl ketones via FabH inhibition and ROS generation.

Comparative Antimicrobial Efficacy

When evaluating antimicrobial agents, the Minimum Inhibitory Concentration (MIC) is the gold standard. The table below synthesizes structural activity relationship (SAR) trends comparing 1-(4-methoxyphenyl)pent-1-en-3-one against classical and naturally derived chalcones [3].

CompoundStructure TypeMIC: S. aureus (µg/mL)MIC: E. coli (µg/mL)Computed LogP
1-(4-methoxyphenyl)pent-1-en-3-one Styryl Ethyl Ketone16 - 3264 - 128~2.5
4,4'-dimethoxychalcone Diaryl Propenone8 - 16>128~3.8
Xanthoangelol Prenylated Chalcone2 - 432 - 64~5.2

Application Insight: While naturally prenylated chalcones like Xanthoangelol show superior raw potency against Gram-positive strains, their extreme lipophilicity (LogP > 5) causes severe protein binding issues in in vivo serum models. 1-(4-methoxyphenyl)pent-1-en-3-one sacrifices some absolute potency for a much more favorable solubility profile, making it a highly tractable lead for formulation development.

Self-Validating Experimental Protocols

A common pitfall in chalcone research is relying on standard optical density (OD600) to measure bacterial growth. Because chalcones are poorly soluble, they often precipitate in Mueller-Hinton Broth (MHB) over a 24-hour incubation, creating artificial turbidity that registers as a false negative (apparent bacterial growth).

To guarantee scientific integrity, you must use a Resazurin-based Broth Microdilution Assay . This protocol measures metabolic viability rather than physical turbidity, creating a self-validating system.

Protocol: Resazurin-Based MIC Determination

1. Compound Preparation & Dilution

  • Action: Dissolve 1-(4-methoxyphenyl)pent-1-en-3-one in 100% DMSO to a stock concentration of 10 mg/mL.

  • Causality: High-concentration DMSO stock prevents premature precipitation.

  • Action: Perform 2-fold serial dilutions in MHB in a 96-well plate to achieve a final test range of 0.5 to 256 µg/mL. Ensure the final DMSO concentration in all wells never exceeds 1% (v/v).

2. Inoculation & Incubation

  • Action: Prepare a bacterial suspension of S. aureus (ATCC 29213) matched to a 0.5 McFarland standard, then dilute 1:150 in MHB. Add 50 µL to each well to achieve a final inoculum of 5×105 CFU/mL.

  • Action: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

3. Viability Readout (The Self-Validating Step)

  • Action: Add 30 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Causality: Live bacteria metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. Precipitated chalcone does not reduce resazurin, completely eliminating the false-negative turbidity artifact.

Assay Self-Validation Criteria (Quality Control)

Your assay is only valid if the following internal controls behave exactly as described:

  • Sterility Control (MHB only): Must remain strictly blue (No contamination).

  • Growth Control (MHB + Bacteria): Must turn bright pink (Bacteria are healthy).

  • Solvent Control (MHB + 1% DMSO + Bacteria): Must turn bright pink. If this well remains blue or purple, your DMSO concentration is too high and is causing baseline toxicity, invalidating the entire plate.

  • Reference Standard (Vancomycin): MIC must fall strictly between 0.5 - 2.0 µg/mL for S. aureus ATCC 29213.

Workflow Step1 Compound Preparation Stock in 100% DMSO Step2 Serial Dilution in MHB 0.5-256 µg/mL (Max 1% DMSO) Step1->Step2 Dilute Step3 Bacterial Inoculation Final: 5 x 10^5 CFU/mL Step2->Step3 Add Inoculum Step4 Incubation 37°C for 18-24 hours Step3->Step4 Seal Plate Step5 Resazurin Addition Metabolic Viability Indicator Step4->Step5 Post-Incubation Step6 MIC Determination Fluorescence Readout (590nm) Step5->Step6 Read Plate

Fig 2. High-throughput Resazurin-based Broth Microdilution workflow for lipophilic chalcones.

References

  • National Center for Biotechnology Information. "1-(4-Methoxyphenyl)-1-penten-3-one | C12H14O2 | CID 5803450." PubChem Database. Available at:[Link]

  • Henry, E.J., et al. "Screening for novel antimicrobial agents and elucidation of the corresponding mechanisms." D-NB Repository (2020). Available at:[Link]

  • Shi, Y., et al. "Coumarin Triazoles as Potential Antimicrobial Agents." MDPI Molecules (2023). Available at:[Link]

Comparative

A Comprehensive Guide to Evaluating the Antioxidant Activity of 1-(4-Methoxyphenyl)pent-1-en-3-one: A Comparative Approach

Introduction: Unveiling the Potential of a Chalcone Derivative In the relentless pursuit of novel therapeutic agents, the exploration of compounds with significant antioxidant activity remains a cornerstone of drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Chalcone Derivative

In the relentless pursuit of novel therapeutic agents, the exploration of compounds with significant antioxidant activity remains a cornerstone of drug discovery. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered considerable attention for their diverse pharmacological properties, including notable antioxidant effects.[1][2][3]

This guide focuses on 1-(4-methoxyphenyl)pent-1-en-3-one , a chalcone derivative characterized by a methoxy group on one of its phenyl rings.[4][5][6] While this specific molecule is recognized as a flavoring agent, its structural similarity to other known antioxidant chalcones warrants a thorough investigation into its potential to scavenge free radicals and mitigate oxidative damage.[7] The presence of the methoxy group is particularly noteworthy, as this functional group is known to influence the antioxidant capacity of phenolic compounds.[8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a multi-faceted approach to characterizing the antioxidant profile of 1-(4-methoxyphenyl)pent-1-en-3-one. We will delve into the theoretical underpinnings of antioxidant action, provide detailed protocols for a panel of robust in vitro and cell-based assays, and discuss the comparative analysis of the resulting data against established antioxidant standards and structurally related compounds.

The Scientific Rationale: A Multi-Assay Approach for a Complete Antioxidant Profile

A single antioxidant assay is insufficient to fully characterize the antioxidant capacity of a compound. Different assays measure distinct aspects of antioxidant activity, such as the ability to scavenge different types of free radicals or to reduce metal ions. Therefore, a panel of assays is essential for a comprehensive evaluation. This guide proposes a four-pronged approach, employing the DPPH, ABTS, FRAP, and Cellular Antioxidant Activity (CAA) assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This widely used and straightforward method measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[3][9][10]

  • ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay assesses the capacity of a compound to scavenge the ABTS radical cation and is applicable to both hydrophilic and lipophilic antioxidants.[11]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a measure of its reducing power.[12][13][14]

  • Cellular Antioxidant Activity (CAA) Assay: This assay offers a more biologically relevant assessment by measuring antioxidant activity within a cellular environment, taking into account factors like cell uptake and metabolism.[15][16][17][18]

By employing this combination of assays, we can obtain a holistic understanding of the antioxidant potential of 1-(4-methoxyphenyl)pent-1-en-3-one.

Visualizing the Subject and the Strategy

cluster_compound Test Compound cluster_assays Antioxidant Assays cluster_comparison Comparative Analysis 1-(4-methoxyphenyl)pent-1-en-3-one 1-(4-methoxyphenyl)pent-1-en-3-one DPPH DPPH 1-(4-methoxyphenyl)pent-1-en-3-one->DPPH Evaluation ABTS ABTS 1-(4-methoxyphenyl)pent-1-en-3-one->ABTS Evaluation FRAP FRAP 1-(4-methoxyphenyl)pent-1-en-3-one->FRAP Evaluation CAA CAA 1-(4-methoxyphenyl)pent-1-en-3-one->CAA Evaluation Comparative Analysis Comparative Analysis DPPH->Comparative Analysis Data ABTS->Comparative Analysis Data FRAP->Comparative Analysis Data CAA->Comparative Analysis Data Ascorbic Acid Ascorbic Acid Trolox Trolox Other Chalcones Other Chalcones Antioxidant Profile Antioxidant Profile Comparative Analysis->Antioxidant Profile

Caption: Workflow for evaluating the antioxidant activity of 1-(4-methoxyphenyl)pent-1-en-3-one.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to ensure reproducibility and accuracy. It is crucial to include positive controls (e.g., Ascorbic Acid, Trolox, Quercetin) and a vehicle control in each assay.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of 1-(4-methoxyphenyl)pent-1-en-3-one in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

    • Prepare a series of concentrations for the standard antioxidant (e.g., Ascorbic Acid).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard at various concentrations.

    • For the control, mix 100 µL of DPPH solution with 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[9][19]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration.

DPPH_Workflow A Prepare DPPH and Sample Solutions B Mix in 96-well Plate A->B C Incubate in Dark (30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging and IC50 D->E

Caption: DPPH Assay Workflow.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

    • Prepare a stock solution of the test compound and standards (e.g., Trolox) and make serial dilutions.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard at various concentrations to 190 µL of the diluted ABTS•⁺ solution in a 96-well microplate.

    • Incubate the mixture at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow A Prepare ABTS•⁺ and Sample Solutions B Mix in 96-well Plate A->B C Incubate (6 min) B->C D Measure Absorbance at 734 nm C->D E Calculate % Scavenging and TEAC D->E

Caption: ABTS Assay Workflow.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[13][21]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[21]

    • Prepare a stock solution of the test compound and a standard (e.g., FeSO₄·7H₂O) and make serial dilutions.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard at various concentrations to 190 µL of the FRAP reagent in a 96-well microplate.

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using the FeSO₄·7H₂O standard. The FRAP value of the sample is expressed as µM Fe(II) equivalents.

FRAP_Workflow A Prepare FRAP Reagent and Sample Solutions B Mix in 96-well Plate A->B C Incubate at 37°C (30 min) B->C D Measure Absorbance at 593 nm C->D E Calculate FRAP Value (Fe(II) Equivalents) D->E

Caption: FRAP Assay Workflow.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in cells.[15][17][18]

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom at a density of 6 x 10⁴ cells/well and culture for 24 hours.[15]

  • Treatment:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of medium containing the test compound or a standard (e.g., Quercetin) at various concentrations and 25 µM DCFH-DA for 1 hour at 37°C.[16]

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[16]

  • Calculation:

    • Calculate the area under the curve (AUC) for both control and treated wells.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Results are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[15]

CAA_Workflow A Seed HepG2 Cells in 96-well Plate B Treat with Sample and DCFH-DA A->B C Induce Oxidative Stress with AAPH B->C D Kinetic Fluorescence Measurement C->D E Calculate AUC and CAA Value D->E

Sources

Safety & Regulatory Compliance

Safety

1-(4-methoxyphenyl)pent-1-en-3-one proper disposal procedures

Technical Bulletin: Operational Safety and Disposal Protocols for 1-(4-Methoxyphenyl)pent-1-en-3-one As laboratory safety standards evolve, drug development professionals and researchers must move beyond rote compliance...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Bulletin: Operational Safety and Disposal Protocols for 1-(4-Methoxyphenyl)pent-1-en-3-one

As laboratory safety standards evolve, drug development professionals and researchers must move beyond rote compliance and understand the chemical logic that dictates operational protocols. This guide provides a self-validating, step-by-step methodology for the safe handling, spill management, and disposal of 1-(4-methoxyphenyl)pent-1-en-3-one, ensuring that your laboratory maintains both scientific integrity and environmental stewardship.

Chemical Profile & Quantitative Data

1-(4-Methoxyphenyl)pent-1-en-3-one (often referred to as Ethone or α -Methylanisalacetone) is an organic compound characterized by a conjugated double bond system, a ketone functional group, and a methoxy-substituted phenyl ring[1]. It is frequently utilized as a precursor in organic synthesis and medicinal chemistry[1].

While the compound exhibits relatively low acute toxicity, its structural features present specific occupational hazards that dictate its disposal logistics[2].

Table 1: Physicochemical and Toxicological Properties

PropertyValueSource
CAS Number 104-27-8[1]
Molecular Formula C12H14O2[1]
Molecular Weight 190.24 g/mol [1]
Appearance Yellow to brown liquid[1]
Solubility Immiscible with water; soluble in organic solvents[1],[2]
Acute Oral LD50 (Rat) > 5000 mg/kg[2]
Acute Dermal LD50 (Rabbit) > 5000 mg/kg[2]
Primary Hazards Skin sensitizer, potential respiratory irritant[1],[2]

Mechanistic Causality of Hazards: The "Why" Behind the Protocol

To build a resilient safety culture, personnel must understand the molecular mechanisms driving our safety requirements.

1-(4-methoxyphenyl)pent-1-en-3-one contains an α,β -unsaturated ketone moiety. In organic chemistry, this conjugated system acts as a potent electrophilic Michael acceptor[1]. When exposed to human skin, this electrophilic center can undergo covalent bonding (Michael addition) with nucleophilic residues—such as the thiol groups of cysteine or the primary amines of lysine—present on epidermal proteins. This protein haptenation is the molecular initiating event for allergic contact dermatitis and skin sensitization.

Consequently, the requirement for impermeable nitrile gloves and lab coats is not merely a compliance checkbox; it is a direct chemical necessity to prevent immune-mediated sensitization. Furthermore, because the compound is immiscible with water and will rapidly spread across aqueous surfaces[2], standard water-based cleanup methods are fundamentally flawed and will exacerbate environmental contamination.

Accidental Release & Spill Management

In the event of a spill, immediate and methodical action is required. Never return spilled material to its original container for re-use[2].

Step-by-Step Spill Response Methodology:

  • Isolate the Area: Evacuate unnecessary personnel from the immediate vicinity. Ensure adequate ventilation of the closed space before entering[2].

  • Eliminate Ignition Sources: Remove all open flames or spark-producing equipment. Ensure all cleanup equipment is grounded to prevent static discharge, which could ignite surrounding flammable solvent vapors[2].

  • Containment (Dry Method Only): Stop the flow of material if safe to do so. Dike the spilled liquid using an inert, non-combustible absorbent material such as dry clay, dry sand, or diatomaceous earth[2]. Crucial Note: Do not use water for containment, as the hydrophobic liquid will spread on the water's surface[2].

  • Absorption: Apply vermiculite or commercial sorbents directly over the contained spill to absorb the liquid[2].

  • Collection: Using non-sparking tools, scoop the saturated absorbent into a compatible, sealable hazardous waste container[2].

  • Surface Decontamination: Wipe the affected surface thoroughly with a compatible organic solvent (e.g., isopropanol) applied to an absorbent fleece or cloth to remove residual contamination[2]. Follow with a secondary wash using soap and water.

  • Waste Consolidation: Place all used cloths, fleece, and contaminated PPE into the solid hazardous waste drum[2].

Proper Disposal Procedures

1-(4-methoxyphenyl)pent-1-en-3-one must never be discharged into drains, sewers, or waterways[2]. It must be treated as hazardous waste and disposed of in accordance with local, regional, and national environmental regulations[2].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Separate waste streams into liquid and solid categories to prevent incompatible reactions and reduce disposal costs.

    • Liquid Waste: Collect unreacted chemical, reaction filtrates, and solvent washings in a designated "Halogen-Free Organic Waste" container (provided it has not been mixed with halogenated solvents like dichloromethane during the experiment).

    • Solid Waste: Collect contaminated absorbents, wipes, and disposable PPE in a "Hazardous Solid Waste" drum.

  • Secondary Containment: Place all primary waste containers within secondary containment trays to capture potential leaks.

  • Labeling: Clearly label all containers with the chemical name, CAS number (104-27-8), and the primary hazard ("Skin Sensitizer / Environmental Hazard").

  • Final Destruction: Transfer the segregated waste to a licensed hazardous waste management facility. The standard and preferred method for terminal disposal of this organic compound is high-temperature incineration[2], which completely oxidizes the carbon framework into carbon dioxide and water vapor.

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical routing of 1-(4-methoxyphenyl)pent-1-en-3-one waste streams to ensure regulatory compliance and environmental safety.

WasteWorkflow Start Waste Generation: 1-(4-methoxyphenyl)pent-1-en-3-one Decision Waste State? Start->Decision Liquid Liquid Waste (Reaction Filtrates, Solvents) Decision->Liquid Solutions/Mixtures Solid Solid Waste (Absorbents, Contaminated PPE) Decision->Solid Spills/Consumables ContainL Halogen-Free Organic Waste Drum Liquid->ContainL ContainS Sealed Hazardous Solid Waste Container Solid->ContainS Incineration Licensed Hazardous Waste Incineration ContainL->Incineration ContainS->Incineration

Figure 1: Segregation, containment, and disposal workflow for 1-(4-methoxyphenyl)pent-1-en-3-one.

References

  • CymitQuimica. "CAS 104-27-8: 1-(4-Methoxyphenyl)-1-penten-3-one." CymitQuimica.
  • M&U International. "SAFETY DATA SHEET: ETHONE (CAS 104-27-8).

Sources

Handling

Personal protective equipment for handling 1-(4-methoxyphenyl)pent-1-en-3-one

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a rigorous scientific discipline. Understanding the intrinsic reactivity of a molecule is the fun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a rigorous scientific discipline. Understanding the intrinsic reactivity of a molecule is the fundamental first step in designing a fail-safe operational protocol.

The compound 1-(4-methoxyphenyl)pent-1-en-3-one (commonly known as Ethone or α-Methylanisalacetone) is a highly valuable building block in organic synthesis and medicinal chemistry due to its conjugated double bond system and ketone functional group[1]. However, these exact structural features dictate specific handling, personal protective equipment (PPE), and disposal requirements.

Below is the comprehensive, scientifically grounded operational guide for handling this compound safely in a laboratory or manufacturing environment.

Chemical Identity & Quantitative Hazard Data

Before initiating any workflow, personnel must familiarize themselves with the physical and toxicological properties of the compound. While its acute toxicity is low, its localized irritation potential requires strict engineering controls.

PropertyValueClinical / Safety Significance
CAS Number 104-27-8Unique identifier for safety tracking[1].
Molecular Formula C₁₂H₁₄O₂Conjugated enone structure dictates reactivity[1].
Molecular Weight 190.24 g/mol Used for molarity and stoichiometric calculations[2].
Flash Point > 93.3 °C (> 200.0 °F)Combustible liquid; requires grounding during transfer[3].
Acute Oral LD50 (Rat) > 5000 mg/kgLow acute ingestion hazard[3].
Acute Dermal LD50 (Rabbit) > 5000 mg/kgLow acute systemic dermal toxicity[3].
Primary Hazards Respiratory/Eye IrritantDirect contact causes temporary but significant irritation[3].

Mechanistic Hazard Profile: The "Why" Behind the PPE

To build a self-validating safety culture, scientists must understand why specific PPE is chosen. 1-(4-methoxyphenyl)pent-1-en-3-one is an α,β-unsaturated ketone. In organic chemistry, this moiety is a classic Michael acceptor .

When exposed to unprotected skin or the respiratory tract, the electrophilic double bond can undergo a nucleophilic attack by the sulfhydryl (-SH) groups of cysteine residues in human proteins. This covalent binding (haptenation) forms a complex that the immune system recognizes as foreign, leading to allergic contact dermatitis and sensitization[1]. Therefore, our primary safety objective is the absolute prevention of dermal and inhalation exposure.

ReactivityPathway A 1-(4-methoxyphenyl)pent-1-en-3-one (Michael Acceptor) B Dermal / Respiratory Exposure A->B Contact C Nucleophilic Attack (Protein Sulfhydryl Groups) B->C Absorption D Covalent Hapten-Protein Complex C->D Michael Addition E Immune System Activation (Sensitization) D->E Antigen Presentation

Mechanistic pathway of skin sensitization via Michael addition.

Essential Personal Protective Equipment (PPE) & Engineering Controls

Based on the mechanistic profile and safety data sheets, the following controls are mandatory:

  • Hand Protection: Ketones are notorious for rapidly degrading standard latex and thin nitrile gloves. You must use heavy-duty Butyl rubber or thick Nitrile (minimum 8 mil) gloves to prevent solvent permeation[4].

  • Eye/Face Protection: Wear ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles [4]. The compound causes immediate, temporary eye irritation upon contact[3].

  • Respiratory & Engineering Controls: Handle exclusively within a certified chemical fume hood. Ensure the use of explosion-proof ventilation equipment to stay below any potential exposure limits[4].

  • Static Discharge Mitigation: Although the flash point is >93.3 °C, transferring non-conductive organic liquids can accumulate static charge. All equipment used when handling the product must be grounded to prevent the ignition of localized vapor pockets[4].

Step-by-Step Methodologies

Protocol A: Safe Handling and Material Transfer

This protocol ensures the integrity of the chemical while protecting the operator from vapor inhalation and dermal contact.

  • Pre-Operation Verification: Ensure the fume hood face velocity is operating between 0.4 and 0.6 m/s. Verify that all receiving flasks and metal transfer equipment are properly grounded[4].

  • PPE Donning: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don chemical splash goggles and a flame-resistant, fully buttoned lab coat.

  • Aseptic Transfer: Open the container slowly to control any possible pressure release[4]. Use a glass syringe with a stainless-steel needle or PTFE-lined equipment for volumetric transfer. Avoid standard plastic consumables, which the ketone may degrade.

  • Decontamination: Once the transfer is complete, wipe down the exterior threads of the reagent bottle with a compatible solvent (e.g., ethanol) to prevent residue buildup.

  • Storage: Purge the headspace of the container with inert gas (Argon or Nitrogen) and store it tightly closed in a cool, dry, well-ventilated area away from light and strong oxidizing agents[1],[4].

HandlingWorkflow Step1 Pre-Operation: Verify Fume Hood & Grounding Step2 PPE Donning: Butyl Gloves, Goggles, Lab Coat Step1->Step2 Step3 Material Transfer: Use Glass/PTFE Syringe Step2->Step3 Step4 Decontamination: Wipe with Ethanol/Water Step3->Step4 Step5 Waste Segregation: Hazardous Organics Step4->Step5

Standard operating procedure for chemical transfer and waste segregation.

Protocol B: Emergency Spill Containment and Disposal

In the event of a spill, immediate and calculated action is required to prevent environmental contamination and respiratory distress.

  • Evacuation & Hazard Isolation: Immediately eliminate all sources of ignition (no smoking, flares, sparks, or flames in the immediate area). Stop the flow of material only if it can be done without personal risk[3]. Ventilate the closed space before re-entering[4].

  • Containment: Dike the spilled material using an inert absorbent such as vermiculite, dry sand, or earth [3]. Causality note: Never use combustible absorbents like sawdust, as organic ketones can react exothermically with incompatible materials.

  • Recovery: For small spills, wipe up with an absorbent material (e.g., fleece or cloth). For larger spills, carefully sweep the saturated inert absorbent using non-sparking tools and deposit it into a chemically resistant, sealable hazardous waste container[4]. Never return spills to their original containers for re-use[3].

  • Site Remediation: Clean the surface thoroughly to remove residual contamination. Retain and dispose of all contaminated wash water; absolutely do not allow the material to contaminate the groundwater system or enter drains[4].

  • Disposal: Label the sealed container clearly. This material and its container must be disposed of strictly as hazardous waste in accordance with local environmental authority regulations[3].

References

  • 1-(4-Methoxyphenyl)pent-1-en-3-one, min 97% , CP Lab Safety. Available at: [Link]

  • SAFETY DATA SHEET: A0048- ETHONE , M&U International. Available at: [Link]

Sources

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